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  • Product: Trans-2,3-Butylene carbonate
  • CAS: 65941-76-6

Core Science & Biosynthesis

Foundational

Trans-2,3-Butylene Carbonate: Chemical Structure, Physical Properties, and Mechanistic Applications in Energy Storage

A Technical Guide for Researchers and Drug Development Professionals Executive Summary In the landscape of advanced aprotic polar solvents, trans-2,3-butylene carbonate (IUPAC: trans-4,5-dimethyl-1,3-dioxolan-2-one) occu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of advanced aprotic polar solvents, trans-2,3-butylene carbonate (IUPAC: trans-4,5-dimethyl-1,3-dioxolan-2-one) occupies a unique intersection of organic synthesis and electrochemical engineering. While structurally similar to common cyclic carbonates like propylene carbonate (PC) and ethylene carbonate (EC), its specific stereochemistry dictates profound differences in macroscopic behavior—most notably its ability to form a stable Solid Electrolyte Interphase (SEI) on graphitic anodes without causing exfoliation.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic material data. We will deconstruct the causality behind its physical properties, detail a self-validating synthesis protocol, and mechanistically explain why its trans configuration is critical for modern lithium-ion battery (LIB) development and specialized pharmaceutical intermediate design.

Chemical Structure and Stereochemical Causality

Trans-2,3-butylene carbonate ( C5​H8​O3​ ) is a heterocyclic ester featuring a five-membered dioxolane ring 1. The defining structural characteristic is the trans configuration of the two methyl groups situated at the C4 and C5 positions of the 1,3-dioxolan-2-one ring 2.

This geometry is not merely a structural footnote; it is the primary driver of its electrochemical stability. The trans configuration creates a specific steric hindrance profile that prevents the solvent molecule from co-intercalating into the graphene layers of a battery anode. Conversely, its stereoisomer, cis-2,3-butylene carbonate, has both methyl groups on the same face of the ring, leading to a higher dipole moment, stronger solvation of Li+ ions, and destructive co-intercalation that results in graphite exfoliation 3.

Physical and Thermodynamic Properties

Understanding the physical properties of trans-2,3-butylene carbonate is essential for optimizing reaction conditions and electrolyte formulations. The compound typically presents as a clear liquid or a low-melting off-white solid at room temperature. Because it is highly sensitive to thermal decomposition above 150 °C, all thermodynamic data must be contextualized within its stable operating window.

Quantitative Data Summary
PropertyValueCausality / Analytical Note
IUPAC Name trans-4,5-dimethyl-1,3-dioxolan-2-oneDenotes the specific anti-periplanar relationship of the methyl groups.
CAS Registry Number 65941-76-6 (General trans)Specific enantiomers: 51260-48-1 (R,R) and 51261-82-6 (S,S).
Molecular Weight 116.116 g/mol Computed standard mass 2.
Melting Point 37 – 38 °CLow crystal lattice energy due to asymmetric trans methyl packing.
Boiling Point 49 – 51 °C (at 0.2 mmHg)Requires vacuum distillation to prevent thermal degradation 4.
Density ~1.2 g/cm³Standard for cyclic carbonates; impacts electrolyte wetting capability.

Mechanistic Application: Energy Storage & SEI Formation

The most critical application of trans-2,3-butylene carbonate (t-BC) is as a solvent or additive in lithium-ion battery electrolytes. The choice between t-BC and c-BC is a textbook example of how stereochemistry dictates macroscopic electrochemical performance.

When a battery undergoes its initial charge, the electrolyte solvent reduces at the anode to form the SEI layer.

  • The Trans Pathway (t-BC): Undergoes a one-electron reduction followed by a high-ratio dimerization reaction. This forms a stable, dense, and protective polymeric SEI layer that allows reversible Li+ intercalation 3.

  • The Cis Pathway (c-BC): Undergoes a competing two-electron reduction reaction. This generates Li2​CO3​ and butene gas ( C4​H8​ ). The gas evolution physically exfoliates the graphite layers, destroying the anode's structural integrity 3.

G Start 2,3-Butylene Carbonate Reduction at Anode tBC trans-Isomer (t-BC) Start->tBC cBC cis-Isomer (c-BC) Start->cBC tBC_path 1e⁻ Reduction & Dimerization tBC->tBC_path cBC_path 2e⁻ Reduction cBC->cBC_path SEI Stable SEI Formation (Reversible Li+ Intercalation) tBC_path->SEI High Dimerization Ratio Exfoliation Graphite Exfoliation (Gas Evolution: C4H8) cBC_path->Exfoliation Li2CO3 + Gas

Electrochemical reduction pathways of trans- vs. cis-2,3-butylene carbonate at the anode.

Experimental Protocol: Stereoretentive Synthesis

To ensure high purity for electrochemical or pharmaceutical use, trans-2,3-butylene carbonate is synthesized via the cycloaddition of carbon dioxide to trans-2,3-epoxybutane. This protocol utilizes an organocatalyst to ensure strict retention of stereochemistry, which is a critical self-validating step; any inversion would yield the destructive cis-isomer 5.

Step-by-Step Methodology

1. Reagent Preparation & Inertion

  • Dry trans-2,3-epoxybutane over calcium hydride ( CaH2​ ) and distill under an argon atmosphere to remove trace moisture. Moisture will aggressively hydrolyze the epoxide into a diol, bypassing the carboxylation pathway.

  • Bake the stainless-steel high-pressure reactor (autoclave) at 120 °C for 2 hours, then purge with dry CO2​ gas.

2. Catalytic Cycloaddition

  • Load the reactor with trans-2,3-epoxybutane (1.0 equivalent) and 1,3-dimethylimidazolium iodide (1 to 5 mol%) as the bifunctional organocatalyst. The iodide ion is crucial for facilitating the nucleophilic ring-opening of the epoxide without altering the stereocenters 5.

  • Pressurize the reactor with CO2​ to 20 bar.

  • Heat the sealed reaction mixture to 80–100 °C under continuous magnetic stirring for 1 to 2 hours.

3. Isolation and Purification

  • Cool the reactor to room temperature and slowly vent the excess CO2​ pressure.

  • Extract the crude mixture using ethyl acetate and wash with deionized water to remove the ionic liquid catalyst.

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ) and concentrate under reduced pressure.

  • Crucial Step: Purify via vacuum distillation at 0.2 mmHg. Collect the fraction boiling at 49–51 °C. Do not exceed 150 °C at any point, as butylene carbonate will thermally decompose into carbon monoxide, butylene oxide, and irritating aldehydes 4.

4. Validation

  • Verify stereoretention via 1H -NMR spectroscopy. The trans configuration will present distinct chemical shifts for the methine protons compared to the cis isomer, confirming the absence of diastereomeric impurities.

Safety, Handling, and Storage

As an active chemical intermediate, trans-2,3-butylene carbonate requires stringent handling protocols to ensure both personnel safety and material stability.

  • Hazard Classification: Classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335) 4.

  • Storage Conditions: The material is moisture-sensitive. It must be stored in a tightly closed container under an inert gas (Argon or Nitrogen) in a cool, dry, and well-ventilated area (ideally 2-8 °C).

  • Incompatibilities: Keep strictly away from strong oxidizing agents, strong acids, and bases. Exposure to temperatures above 150 °C will trigger hazardous decomposition 4.

References

  • PubChem, National Institutes of Health. "Trans-2,3-Butylene carbonate | C5H8O3 | CID 10080377". PubChem Database.[Link]

  • Wikipedia Contributors. "trans-2,3-Butylene carbonate". Wikipedia, The Free Encyclopedia. [Link]

  • Takenaka, N., et al. "Impact of cis- versus trans-Configuration of Butylene Carbonate Electrolyte on Microscopic Solid Electrolyte Interphase Formation Processes in Lithium-Ion Batteries". ACS Applied Materials & Interfaces, 2019.[Link]

  • MDPI Contributors. "Effective One-Component Organocatalysts for Eco-Friendly Production of Cyclic Carbonates". MDPI.[Link]

Sources

Exploratory

Thermodynamic Profiling and Solvation Dynamics of trans-2,3-Butylene Carbonate: An In-Depth Technical Guide

Executive Summary The rational design of aprotic polar solvents is a cornerstone of both advanced electrochemical energy storage and stereospecific pharmaceutical synthesis. Among pentacyclic carbonates, trans-2,3-butyle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of aprotic polar solvents is a cornerstone of both advanced electrochemical energy storage and stereospecific pharmaceutical synthesis. Among pentacyclic carbonates, trans-2,3-butylene carbonate (t-BC) —comprising the (4R,5R) and (4S,5S) enantiomers—presents a highly unique thermodynamic profile. Unlike its cis-isomer or simpler analogues like propylene carbonate (PC), the trans-configuration introduces specific steric hindrances that fundamentally alter its Gibbs free energy of solvation ( ΔGsolv​ ), vaporization enthalpy, and unimolecular decomposition pathways.

For battery researchers, t-BC is a critical enabler of reversible graphite cycling without the need for ethylene carbonate (EC) co-solvents. For drug development professionals, its high thermal stability and chiral environment offer a robust, high-boiling medium for transition-state stabilization in asymmetric synthesis. This whitepaper deconstructs the thermodynamic properties of t-BC, providing field-proven methodologies for its characterization.

Core Thermodynamic Properties and Phase Behavior

The thermodynamic stability of a solvent dictates its operational limits. Pentacyclic carbonates are generally characterized by high boiling points and significant oxidative stability, but t-BC exhibits distinct kinetic and thermodynamic behaviors due to its methyl group positioning.

Computational kinetic studies on the potential energy surfaces of pentacyclic carbonates reveal that t-BC undergoes unimolecular decomposition primarily through CO₂, H₂, and CH₄ elimination channels 1. The activation energy ( Ea​ ) required to initiate this ring-opening is highly dependent on the local thermal environment, making its heat capacity ( Cp​ ) and vaporization enthalpy critical parameters for safety and process scaling.

Quantitative Thermodynamic Profile
ParameterValue / CharacteristicMechanistic Implication
Molecular Formula C₅H₈O₃Defines baseline stoichiometry and molar mass (116.116 g/mol ) 2.
Stereochemistry (4R,5R) and (4S,5S)Chiral centers dictate specific solvent-solute steric interactions and binding energies.
Thermal Decomposition Onset > 150 °CHigh thermal stability prevents premature solvent breakdown during exothermic reactions 1.
Primary Pyrolysis Channels CO₂, H₂, CH₄, Butylene OxideUnimolecular decomposition pathways dictate gas evolution and thermal runaway risks 1.
Interfacial Solvation Behavior Co-intercalation / ExfoliationLow desolvation energy leads to complex intercalation dynamics depending on substrate morphology 3.

Mechanistic Insights: Solvation Thermodynamics and Co-Intercalation

The true utility of t-BC lies in its solvation thermodynamics. When a metal cation (such as Li⁺) dissolves in t-BC, the electron-donating effect of the methyl groups polarizes the charge distribution toward the carbonyl oxygen ( δ−O ). This creates a highly stable [Li(t-BC)x​]+ solvation complex.

The Desolvation vs. Co-Intercalation Branching Pathway

When this complex reaches an interface (such as a graphite anode or a catalytic surface), thermodynamics dictate the next step. For standard intercalation, the solvent must be stripped away—a process requiring significant energy (desolvation penalty). However, t-BC exhibits unique solvent co-intercalation behavior 4.

Because the energy difference between the orbitals of the solvation structure complex ( ΔE=HOMO′−LUMO ) is highly specific, t-BC can co-intercalate intact into certain graphite structures. For example, in SFG44 graphite, the thermodynamic stability of the t-BC complex causes extensive exfoliation (volume expansion >200%). Conversely, in SFG6 or MCMB25 graphite, the complex cycles reversibly, forming a highly stable Solid Electrolyte Interphase (SEI) without the need for traditional EC additives 5.

Thermodynamic Pathway Visualization

G N1 Bulk t-BC Solvent Cation Solvation Complex N2 Diffusion to Substrate Interface N1->N2 N3 Thermodynamic Branching (Activation Energy Barrier) N2->N3 N4 High Desolvation Energy (Intact Solvation Shell) N3->N4 Steric Hindrance N5 Low Desolvation Energy (Stripped Solvation Shell) N3->N5 Catalytic Interface N6 Solvent Co-Intercalation (Volume Expansion >200%) N4->N6 e.g., SFG44 Graphite N7 Stable Passivation (SEI) Reversible Cycling N5->N7 e.g., MCMB25 Graphite N6->N7 Kinetic Trapping

Thermodynamic pathways of Li+ solvation and co-intercalation in trans-2,3-butylene carbonate.

Experimental Methodologies for Thermodynamic Profiling

To utilize t-BC effectively in drug formulation or battery engineering, its thermodynamic parameters must be empirically validated. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Thermodynamic Profiling via High-Pressure Differential Scanning Calorimetry (HP-DSC)

Objective: To isolate and quantify the heat capacity ( Cp​ ) and enthalpy of unimolecular decomposition ( ΔHdec​ ) of t-BC without interference from premature vaporization.

  • Sample Preparation (Inert Atmosphere): Prepare 5–10 mg of t-BC inside an Argon-filled glovebox (<0.1 ppm H₂O/O₂). Causality: t-BC is a polar aprotic solvent; trace atmospheric moisture will form hydrogen bonds, artificially inflating the measured heat capacity and skewing the decomposition onset.

  • Crucible Sealing: Seal the sample in a high-pressure gold-plated crucible (rated to 150 bar). Causality: Standard aluminum pans will vent at high temperatures. High-pressure confinement suppresses the endothermic vaporization phase, allowing the pure unimolecular decomposition exotherm/endotherm to be isolated.

  • Dynamic Temperature Sweeping: Execute a multi-rate heating program (e.g., 2, 5, 10, and 20 °C/min) from 25 °C to 300 °C. Causality: Multiple heating rates allow for the calculation of the activation energy ( Ea​ ) of the decomposition channels using the Kissinger kinetic equation.

  • Self-Validation Mechanism: Prior to the sample run, execute a baseline subtraction using an empty sapphire crucible. If the integrated enthalpy of a subsequent calibration standard (e.g., Indium) deviates by >0.1% from theoretical values, the sensor must be recalibrated. This ensures the t-BC thermodynamic data is absolute.

Protocol 2: Solvation Mass Transfer via Electrochemical Quartz Crystal Microbalance (EQCM)

Objective: To thermodynamically quantify the exact solvation number of t-BC molecules co-intercalating with a cation before passivation occurs.

  • Crystal Calibration: Calibrate a 5 MHz AT-cut quartz crystal using a known reversible redox couple (e.g., ferrocene). Causality: Establishing the exact Sauerbrey constant for the specific crystal ensures accurate mass-to-charge ( m/z ) conversion during the experiment.

  • Electrolyte Formulation: Formulate a 1.0 M LiPF₆ solution in pure t-BC. Causality: Avoiding co-solvents like EC or DMC isolates the specific Li⁺–t-BC solvation energy without competitive thermodynamic binding from other molecules.

  • Simultaneous CV and Mass Tracking: Run Cyclic Voltammetry (CV) at 0.1 mV/s while continuously logging the crystal's resonant frequency shift. Causality: Correlating the cathodic current with mass increases reveals the thermodynamic pathway. A low mass increase indicates desolvation; a high mass increase indicates intact t-BC solvation shells are co-intercalating.

  • Self-Validation Mechanism: Execute a reverse anodic sweep. The mass must decrease proportionally to the extracted charge. A residual mass accumulation of >5% at the end of the cycle proves irreversible thermodynamic trapping (SEI formation) rather than reversible solvent co-intercalation.

Conclusion

Trans-2,3-butylene carbonate represents a thermodynamic sweet spot in the landscape of cyclic carbonates. Its unique trans-methyl configuration alters its solvation energy, allowing for highly specific co-intercalation behaviors that can be tuned based on the substrate. By employing rigorous, self-validating thermodynamic profiling—such as HP-DSC and EQCM—researchers can harness t-BC's unique phase behavior to engineer safer, high-temperature resilient battery electrolytes or highly stable chiral environments for advanced pharmaceutical synthesis.

References

  • New cyclic carbonate solvent for lithium ion batteries: Trans-2,3-butylene carbonate Source: Electrochemistry Communications / ResearchGate URL:[Link]

  • Solvent–Solvent Interaction Mediated Lithium-Ion (De)intercalation Chemistry in Propylene Carbonate Based Electrolytes for Lithium–Sulfur Batteries Source: ACS Nano URL:[Link]

  • Solvent Co-Intercalation Reactions for Batteries and Beyond Source: Chemical Reviews URL:[Link]

  • Unimolecular decomposition of pentacyclic carbonates: A computational kinetic study Source: ResearchGate URL:[Link]

  • cis-2,3-Butylene carbonate (Comparative baseline data) Source: Wikipedia URL:[Link]

Sources

Foundational

trans-2,3-butylene carbonate 1H and 13C NMR spectrum analysis

In-Depth Technical Guide: 1 H and 13 C NMR Spectrum Analysis of trans-2,3-Butylene Carbonate Introduction and Structural Context Trans-2,3-butylene carbonate, systematically known as (4S,5S)- or (4R,5R)-4,5-dimethyl-1,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Spectrum Analysis of trans-2,3-Butylene Carbonate

Introduction and Structural Context

Trans-2,3-butylene carbonate, systematically known as (4S,5S)- or (4R,5R)-4,5-dimethyl-1,3-dioxolan-2-one, is a five-membered cyclic carbonate. In the realm of advanced materials and drug development, it serves as a critical high-performance solvent for lithium-ion battery electrolytes and a versatile synthetic intermediate.

From a functional standpoint, the stereochemistry of this molecule is paramount. In battery applications, the trans isomer's specific steric geometry prevents destructive solvent co-intercalation into graphite anodes—a phenomenon that rapidly degrades batteries when the cis isomer is used [1]. Consequently, rigorous structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control checkpoint.

Molecular Symmetry and Causality in NMR

As a Senior Application Scientist, it is vital to approach NMR not just as a pattern-matching exercise, but as a physical manifestation of molecular geometry. The trans isomer of 2,3-butylene carbonate possesses C2​ rotational symmetry.

The Causality of Symmetry: Because of this C2​ axis, the two halves of the molecule are magnetically and chemically equivalent. This symmetry dictates that the two methyl groups will resonate at the exact same frequency, as will the two ring methine protons. This equivalence drastically simplifies the spectra compared to asymmetric carbonates (like propylene carbonate), providing a primary diagnostic feature for structural validation.

1 H NMR Spectrum Analysis

The 1 H NMR spectrum of trans-2,3-butylene carbonate in CDCl 3​ is characterized by two distinct signal environments [2].

  • Methine Protons (-CH-O-): The strong electron-withdrawing inductive effect of the adjacent ring oxygen atoms strips electron density away from the methine protons. This deshielding pushes their resonance significantly downfield to the δ 4.38–4.80 ppm region. Because these protons couple with both the adjacent methyl protons and the neighboring methine proton, they appear as a complex multiplet (typically a doublet of quartets).

  • Methyl Protons (-CH 3​ ): Situated further from the electronegative oxygens, the methyl protons experience a weaker inductive effect, resonating upfield at δ 1.35–1.45 ppm . They couple with the adjacent methine proton, splitting into a clean doublet with a coupling constant ( J ) of approximately 6.2 Hz.

Table 1: 1 H NMR Quantitative Data Summary (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
4.38 – 4.80Multiplet (m)-2HRing methine protons (-CH-O-)
1.35 – 1.45Doublet (d)~6.26HMethyl protons (-CH 3​ )

13 C NMR Spectrum Analysis

The proton-decoupled 13 C NMR spectrum yields exactly three singlet peaks, perfectly reflecting the C2​ symmetry of the molecule[3].

  • Carbonyl Carbon (C=O): Resonating at δ ~154.5 ppm , this carbon is profoundly deshielded. The causality here is twofold: the sp2 hybridization inherently holds electrons closer to the nucleus (reducing shielding), and the two directly attached, highly electronegative oxygen atoms pull the remaining electron density away.

  • Methine Carbons (-CH-O-): Found at δ ~79.5 ppm , these sp3 carbons are heavily deshielded by the single attached ring oxygen.

  • Methyl Carbons (-CH 3​ ): Located at δ ~18.5 ppm , these carbons reside in the standard aliphatic region, slightly shifted downfield due to the proximity of the dioxolane ring.

Table 2: 13 C NMR Quantitative Data Summary (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Multiplicity (Proton-Decoupled)Assignment
~154.5Singlet (s)Carbonyl carbon (C=O)
~79.5Singlet (s)Ring methine carbons (-CH-O-)
~18.5Singlet (s)Methyl carbons (-CH 3​ )

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees high-fidelity data collection.

Step 1: Sample Preparation Dissolve 15–20 mg of the trans-2,3-butylene carbonate sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). Transfer the homogeneous solution to a precision 5 mm NMR tube. Validation: The use of TMS provides an absolute zero-point calibration, ensuring chemical shift accuracy.

Step 2: Probe Tuning, Matching, and Shimming Insert the sample into the spectrometer. Tune and match the probe for both 1 H and 13 C frequencies to minimize reflected RF power. Lock the magnetic field to the deuterium signal of the CDCl 3​ solvent. Execute gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity. Validation: Proper shimming is verified by observing a sharp, symmetrical TMS peak with a full-width at half-maximum (FWHM) of <1.0 Hz.

Step 3: 1 H NMR Acquisition

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): 2–3 seconds (ensures complete longitudinal relaxation, T1​ , for accurate integration).

  • Scans (NS): 16.

Step 4: 13 C NMR Acquisition

  • Pulse Sequence: Proton-decoupled 13C (zgpg30).

  • Relaxation Delay (D1): 2–5 seconds.

  • Scans (NS): 256–512 (Compensates for the low 1.1% natural abundance and low gyromagnetic ratio of 13 C).

Step 5: Data Processing & Quality Control Apply a Fourier Transform (FT), followed by zero- and first-order phase corrections. Apply a polynomial baseline correction. Self-Validation Check: Integrate the 1 H signals. The ratio of the doublet to the multiplet must be exactly 3:1 (6H to 2H). Any deviation indicates the presence of impurities, unreacted epoxides, or moisture.

NMR_Workflow A 1. Sample Preparation (CDCl3 + TMS) B 2. Probe Tuning & Matching (Minimize reflected power) A->B C 3. Shimming (Optimize magnetic field homogeneity) B->C D 4. Pulse Sequence Selection (zg30 for 1H, zgpg30 for 13C) C->D E 5. Data Acquisition (FID collection) D->E F 6. Signal Processing (FT, Phase & Baseline Correction) E->F

Workflow diagram detailing the standard operating procedure for NMR acquisition.

Advanced Structural Validation via 2D NMR

While 1D NMR provides the foundational data, 2D NMR techniques establish the definitive connectivity of the molecule, acting as the ultimate proof of structure.

  • COSY (Correlation Spectroscopy): Maps homonuclear ( 1 H- 1 H) vicinal coupling. It will show a strong cross-peak between the methine multiplet ( δ 4.38–4.80) and the methyl doublet ( δ 1.35–1.45), proving they are adjacent.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct ( 1 H- 13 C) bonds. It validates the 1D assignments by linking the proton multiplet to the carbon at δ ~79.5, and the proton doublet to the carbon at δ ~18.5.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range ( 1 H- 13 C) coupling (2-3 bonds). The methine protons will show a definitive cross-peak to the carbonyl carbon at δ ~154.5, confirming the closure of the dioxolane ring.

NMR_Logic Start 1D NMR (1H & 13C) Identify chemical shifts & integrals COSY COSY (1H-1H) Map vicinal coupling (CH to CH3) Start->COSY HSQC HSQC (1H-13C) Assign direct C-H correlations Start->HSQC HMBC HMBC (1H-13C) Verify long-range coupling to C=O COSY->HMBC HSQC->HMBC End Structural Validation trans-2,3-butylene carbonate HMBC->End

Logical progression of 2D NMR experiments used to definitively validate molecular structure.

References

  • Chung, G.-C., Kim, H.-J., Jun, S.-H., & Kim, M.-H. (1999). New cyclic carbonate solvent for lithium ion batteries: Trans-2,3-butylene carbonate. Electrochemistry Communications. URL:[Link]

  • Song, J., et al. (2019). Synthesis of Homo- and Heteronuclear Rare-Earth Metal Complexes Stabilized by Ethanolamine-Bridged Bis(phenolato) Ligands and Their Application in Catalyzing Reactions of CO2 and Epoxides. Inorganic Chemistry, ACS Publications. URL:[Link]

  • Kim, Y., et al. (2024). Organocatalysts for the Synthesis of Cyclic Carbonates under the Conditions of Ambient Temperature and Atmospheric CO2 Pressure. Catalysts, MDPI. URL:[Link]

Exploratory

The Dielectric Dynamics of trans-2,3-Butylene Carbonate: A Technical Guide for Advanced Formulations

Executive Summary For researchers in electrochemical materials and drug development, the selection of an optimal aprotic solvent is a delicate balancing act between polarity, solvation power, and structural reactivity. t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers in electrochemical materials and drug development, the selection of an optimal aprotic solvent is a delicate balancing act between polarity, solvation power, and structural reactivity. trans-2,3-Butylene carbonate (t-BC) represents a structural masterclass in this domain. With a dielectric constant ( εr​ ) of 64.0 at room temperature (298.15 K) , t-BC offers the high-polarity environment necessary for robust ion-pair dissociation, while its unique trans-methyl steric footprint prevents the destructive side reactions commonly associated with its structural cousins[1].

This whitepaper dissects the mechanistic origins of t-BC's dielectric properties, compares it against standard cyclic carbonates, and outlines a self-validating protocol for precision dielectric measurement.

The Mechanistic Origins of the Dielectric Constant

The dielectric constant (relative permittivity) of a liquid dictates its ability to store electrical potential energy and screen electrostatic interactions between dissolved ions. In cyclic carbonates, this macroscopic property is governed by the microscopic dipole moment of the highly polar carbonate linkage (–O–C(=O)–O–) and the molecular volume of the solvent.

In trans-2,3-butylene carbonate, two methyl groups are positioned on opposite sides of the five-membered dioxolane ring. This trans-configuration imparts a specific steric and volumetric footprint. While the intrinsic dipole moment of the carbonate core remains strong, the added hydrocarbon bulk increases the molar volume, resulting in a density of 1.14 g/cm³[1]. According to the Onsager equation, a lower number density of dipoles per unit volume results in a slight reduction in the bulk dielectric constant. Consequently, t-BC exhibits a dielectric constant of 64.0 at 25 °C, which is marginally lower than that of Propylene Carbonate (PC, εr​=64.92 ) but still places it firmly in the category of highly polar aprotic solvents[1][2].

Comparative Solvent Matrix

To contextualize t-BC, we must evaluate it against the broader carbonate family. The table below summarizes the quantitative physicochemical data critical for formulation design:

SolventConfigurationMolar Mass ( g/mol )Density (g/cm³)Dielectric Constant ( εr​ )Viscosity (mPa·s)
Ethylene Carbonate (EC)Cyclic88.061.3289.81.90
Propylene Carbonate (PC)Cyclic102.091.2064.92.50
trans-2,3-Butylene Carbonate (t-BC) Cyclic (trans) 116.12 1.14 64.0 3.20
Dimethyl Carbonate (DMC)Linear90.081.063.10.59

*Note: EC is solid at room temperature; its properties are typically measured at 40 °C. All other values are at 25 °C (298.15 K)[1][2].

Cross-Disciplinary Significance: From Batteries to Pharmaceuticals

Electrochemical Energy Storage: In lithium-ion battery technology, Propylene Carbonate (PC) is notorious for causing graphite exfoliation. Despite its excellent dielectric constant, PC co-intercalates into the graphene layers alongside lithium ions, destroying the anode[3]. t-BC solves this critical failure mode. The trans-methyl groups introduce significant steric hindrance, physically blocking the t-BC-Li⁺ solvation complex from co-intercalating into the graphite galleries. Instead, the solvent undergoes preferential reduction at the surface, forming a stable Solid Electrolyte Interphase (SEI)[3][4]. Thus, t-BC decouples the benefits of a high dielectric constant from the detriments of structural exfoliation.

Pharmaceutical Formulation & Synthesis: For drug development professionals, highly polar aprotic solvents are indispensable for solubilizing complex, poorly water-soluble active pharmaceutical ingredients (APIs). The dielectric constant of 64.0 ensures robust dissociation of pharmaceutical salts, accelerating reaction kinetics in nucleophilic substitutions. Furthermore, the steric bulk of t-BC can be leveraged to influence regio-selectivity during complex API synthesis, offering a unique solvent environment compared to standard linear carbonates.

Experimental Protocol: Precision Dielectric Measurement

To accurately measure the dielectric constant of t-BC at room temperature, researchers must employ a self-validating Dielectric Relaxation Spectroscopy (DRS) workflow. The following protocol ensures that parasitic capacitances and environmental contaminants do not skew the data.

Step 1: Analyte Dehydration and Degassing

  • Causality: Trace water ( εr​≈78.4 ) artificially inflates the measured permittivity of organic carbonates. Dissolved gases can form micro-bubbles, altering the dielectric volume.

  • Action: Dry the t-BC over activated 3Å molecular sieves for 48 hours. Degas the solvent under vacuum (0.1 Torr) immediately prior to measurement.

Step 2: Cell Calibration (Self-Validation System)

  • Causality: Parasitic capacitance from cables and the test fixture must be nullified to isolate the solvent's true capacitance.

  • Action: Perform an Open/Short compensation on the precision LCR meter. Measure the empty cell capacitance ( C0​ ) in dry air ( εr​=1.00059 ). Validate the cell constant by measuring a reference standard, such as HPLC-grade Propylene Carbonate ( εr​=64.92 )[2]. If the PC measurement deviates by >0.5%, recalibrate the fixture.

Step 3: Thermal Equilibration

  • Causality: Dielectric constant is highly temperature-dependent due to the thermal randomization of molecular dipoles.

  • Action: Inject the t-BC into a liquid test fixture (e.g., parallel plate or coaxial probe). Submerge the fixture in a Peltier-controlled thermostatic bath set precisely to 298.15 K (25 °C). Allow 20 minutes for thermal equilibrium.

Step 4: Impedance Spectroscopy & Data Extraction

  • Causality: Low-frequency measurements are susceptible to electrode polarization from trace ionic impurities, while overly high frequencies may approach the dielectric relaxation time of the solvent.

  • Action: Apply a 1 Vrms AC signal. Sweep the frequency from 10 kHz to 1 MHz. Record the parallel capacitance ( Cp​ ) in the frequency plateau where Cp​ is stable. Calculate the dielectric constant: εr​=Cp​/C0​ . For t-BC at 25 °C, this yields εr​=64.0 [1].

Workflow Visualization

DielectricMeasurement N1 1. Solvent Purification (Distillation & Molecular Sieves) N3 3. Thermal Equilibration (Peltier Control at 298.15 K) N1->N3 Degassed Sample N2 2. System Calibration (Reference Liquids: PC, Air) N4 4. Impedance Spectroscopy (1 kHz - 1 MHz Frequency Sweep) N2->N4 Cell Constants N3->N4 T = 25 °C N5 5. Capacitance to Permittivity (Calculation of εr) N4->N5 Complex Impedance Data N6 Validated Output: εr = 64.0 for t-BC N5->N6 Real Part Extraction

Workflow for measuring the dielectric constant of t-BC with built-in self-validation.

Conclusion

trans-2,3-Butylene carbonate is a highly specialized aprotic solvent that bridges the gap between high solvation power and structural stability. Its dielectric constant of 64.0 at room temperature provides the necessary electrostatic screening for ion dissociation, while its trans-methyl configuration offers a unique steric shield against unwanted intercalation or side reactions. By understanding the causality behind its physicochemical properties, researchers can confidently integrate t-BC into next-generation battery electrolytes and advanced pharmaceutical syntheses.

References

  • Title: Electrolytes For Lithium and Lithium-Ion Batteries | Source: Scribd / Springer | URL: 1

  • Title: The effects of substituting groups in cyclic carbonates for stable SEI formation on graphite anode of lithium batteries | Source: ResearchGate | URL: 3

  • Title: Solvent–Solvent Interaction Mediated Lithium-Ion (De)intercalation Chemistry in Propylene Carbonate Based Electrolytes for Lithium–Sulfur Batteries | Source: ACS Nano | URL: 2

  • Title: Impact of cis- versus trans-Configuration of Butylene Carbonate Electrolyte on Microscopic Solid Electrolyte Interphase Formation Processes in Lithium-Ion Batteries | Source: ACS Applied Materials & Interfaces | URL: 4

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of trans-2,3-Butylene Carbonate from 2,3-Butanediol

Abstract This technical guide provides an in-depth exploration of the synthesis mechanisms for producing trans-2,3-butylene carbonate from 2,3-butanediol. It is intended for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis mechanisms for producing trans-2,3-butylene carbonate from 2,3-butanediol. It is intended for researchers, scientists, and professionals in drug development and materials science. The document delves into the critical aspects of stereochemistry, thermodynamics, and a comparative analysis of synthetic methodologies, including both traditional and modern "green" chemistry routes. Detailed, field-tested protocols for both homogeneous and heterogeneous catalysis are presented, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. Furthermore, this guide outlines essential characterization techniques for product validation and presents a comprehensive summary of quantitative data to facilitate methodological comparison. Visual diagrams of reaction pathways and experimental workflows are included to enhance understanding. The guide concludes with a forward-looking perspective on the future of trans-2,3-butylene carbonate synthesis.

Introduction: The Significance of trans-2,3-Butylene Carbonate

trans-2,3-Butylene carbonate, also known as trans-4,5-dimethyl-1,3-dioxolan-2-one, is a cyclic organic carbonate with growing importance in a multitude of chemical applications.[1] Its properties as an aprotic polar solvent make it a promising component in the electrolytes of lithium batteries.[1] Beyond its use in energy storage, it serves as a valuable green solvent and a monomer for the synthesis of biodegradable polycarbonates. The synthesis of this compound from 2,3-butanediol, a bio-derivable platform chemical, represents a sustainable pathway to value-added chemicals.[2][3] 2,3-butanediol itself can be produced through the fermentation of biomass, further enhancing the green credentials of this synthetic route.[3]

Thermodynamic and Stereochemical Considerations

The synthesis of trans-2,3-butylene carbonate is intrinsically linked to the stereochemistry of the starting material, 2,3-butanediol. 2,3-Butanediol exists in three stereoisomeric forms: (2R,3R)-(-), (2S,3S)-(+), and meso-(2R,3S).[4][5] The trans-isomer of 2,3-butylene carbonate is formed from the chiral pair, (2R,3R)- and (2S,3S)-2,3-butanediol, while the meso-2,3-butanediol yields the cis-isomer.[6] The direct carbonation of diols with carbon dioxide is a thermodynamically challenging, equilibrium-limited reaction. The formation of water as a byproduct necessitates strategies to shift the equilibrium towards the product side.[7]

Synthesis Methodologies: A Comparative Analysis

The synthesis of trans-2,3-butylene carbonate can be broadly categorized into indirect and direct methods.

Indirect Synthesis via Phosgene and its Derivatives

Historically, the reaction of diols with highly toxic phosgene or its less hazardous derivatives like triphosgene was a common method for producing cyclic carbonates.[8] This method is generally high-yielding but is being phased out due to the extreme toxicity and handling difficulties associated with phosgene.[9]

Direct Synthesis from CO2: The Green Chemistry Approach

The direct synthesis from 2,3-butanediol and carbon dioxide is the more environmentally benign and preferred route.[10] This reaction is typically catalyzed and requires the removal of the water byproduct to achieve high yields.

A variety of catalysts have been explored for this reaction. Homogeneous catalysts, such as metal-organic complexes, can offer high activity and selectivity under mild conditions. However, their separation from the reaction mixture can be challenging. Heterogeneous catalysts, including metal oxides like CeO2 and zeolites, provide the advantage of easy separation and reusability.[11][12] For instance, NaAlO2 has demonstrated excellent catalytic activity for the carbonylation of butanediol with dimethyl carbonate, a transesterification approach to forming the carbonate.[13]

To overcome the thermodynamic limitations of the direct synthesis from CO2, the in-situ removal of water is essential.[7] This can be achieved through physical methods or by using chemical dehydrating agents. Nitriles, such as 2-cyanopyridine, have been effectively used as both a solvent and a dehydrating agent in a cascade reaction system with a CeO2 catalyst.[11] The nitrile is hydrated to the corresponding amide, effectively sequestering water and driving the carbonate formation.[11]

G cluster_main Direct Synthesis of trans-2,3-Butylene Carbonate BDO trans-2,3-Butanediol Intermediate Reaction Intermediate BDO->Intermediate + CO2 CO2 Carbon Dioxide CO2->Intermediate Catalyst Catalyst (e.g., CeO2) Catalyst->Intermediate catalyzes DehydratingAgent Dehydrating Agent (e.g., 2-Cyanopyridine) HydratedAgent Hydrated Dehydrating Agent (e.g., 2-Picolinamide) DehydratingAgent->HydratedAgent + Water Product trans-2,3-Butylene Carbonate Intermediate->Product Water Water (byproduct) Intermediate->Water Water->HydratedAgent

Caption: Direct synthesis pathway of trans-2,3-butylene carbonate.

Experimental Protocols: From Lab Bench to Application

The following protocols are representative examples for the synthesis of trans-2,3-butylene carbonate.

Protocol for Direct Synthesis using a Heterogeneous Catalyst and a Dehydrating Agent

This protocol is adapted from a method utilizing a CeO2 catalyst with 2-cyanopyridine as a dehydrating agent.[11]

Materials:

  • trans-2,3-Butanediol (racemic mixture)

  • Cerium (IV) oxide (CeO2)

  • 2-Cyanopyridine

  • Carbon Dioxide (high purity)

  • High-pressure autoclave reactor with magnetic stirring

Procedure:

  • To a high-pressure autoclave reactor, add CeO2 (catalyst), trans-2,3-butanediol, and 2-cyanopyridine (dehydrating agent and solvent).

  • Seal the reactor and purge with CO2 several times to remove air.

  • Pressurize the reactor with CO2 to the desired pressure (e.g., 5 MPa).[11]

  • Heat the reactor to the target temperature (e.g., 150 °C) with vigorous stirring.[11]

  • Maintain the reaction conditions for the specified time (e.g., 24 hours).[11]

  • After the reaction, cool the reactor to room temperature and slowly depressurize.

  • The reaction mixture can be analyzed by gas chromatography to determine the conversion and yield.

  • The product can be purified by distillation or chromatography.

G start Start reactor_prep Prepare Reactor: Add CeO2, 2,3-Butanediol, and 2-Cyanopyridine start->reactor_prep seal_purge Seal and Purge with CO2 reactor_prep->seal_purge pressurize Pressurize with CO2 seal_purge->pressurize heat_stir Heat and Stir pressurize->heat_stir react Maintain Reaction Conditions heat_stir->react cool_depressurize Cool and Depressurize react->cool_depressurize analyze Analyze Product (e.g., GC) cool_depressurize->analyze purify Purify Product analyze->purify end End purify->end

Caption: Experimental workflow for direct synthesis.

Characterization Techniques

Confirmation of the synthesis of trans-2,3-butylene carbonate and assessment of its purity require a combination of spectroscopic and chromatographic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The trans configuration will have a specific coupling constant between the two methine protons.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1780-1800 cm-1 is indicative of the cyclic carbonate.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the chemical formula C5H8O3.[14][15]

  • Gas Chromatography (GC): Used to determine the conversion of the starting material and the yield and purity of the product.

Data Summary and Comparison

The choice of synthetic method depends on factors such as desired yield, reaction conditions, catalyst cost, and environmental considerations.

Synthesis MethodCatalystDehydrating AgentTemperature (°C)Pressure (MPa)Time (h)Yield (%)Reference
Direct SynthesisCeO22-Cyanopyridine140548>99[11]
TransesterificationNaAlO2None (DMC as reactant)120Atmospheric196.2 (as butenyl carbonate)[13]

Conclusion and Future Outlook

The synthesis of trans-2,3-butylene carbonate from 2,3-butanediol is a field of active research, driven by the demand for sustainable and bio-based chemicals. The direct synthesis from CO2, particularly with heterogeneous catalysts and efficient water removal systems, stands out as the most promising route for industrial-scale production. Future research will likely focus on the development of even more active and robust catalysts that can operate under milder conditions, as well as process intensification to improve the economic viability of this green chemical manufacturing process. The exploration of enzymatic and electrochemical methods may also open new avenues for the synthesis of this valuable carbonate.

References

  • 2,3-BUTYLENE CARBONATE, TRANS- - precisionFDA. Available at: [Link]

  • trans-2,3-Butylene carbonate - Wikipedia. Available at: [Link]

  • Faria, D. J., et al. (2020). Dehydrating agent effect on the synthesis of dimethyl carbonate (DMC) directly from methanol and carbon dioxide. RSC Advances. DOI:10.1039/D0RA06034H. Available at: [Link]

  • Conversion of 2,3-butanediol to butenes over bifunctional catalysts in a single reactor. ResearchGate. Available at: [Link]

  • Niu, X., et al. (2019). Efficient synthesis of epoxybutane from butanediol via a two-step process. RSC Advances. Available at: [Link]

  • Synthesis and characterization of high molecular weight poly(butylene carbonate) from dimethyl carbonate. ResearchGate. Available at: [Link]

  • Onyenkeadi, V., et al. (2018). Greener synthesis of butylene carbonate via CO2 utilisation using graphene-inorganic nanocomposite catalysts. Lancaster University Research Directory. Available at: [Link]

  • cis-2,3-Butylene carbonate - Wikipedia. Available at: [Link]

  • Trans-2,3-Butylene carbonate | C5H8O3 | CID 10080377 - PubChem. Available at: [Link]

  • Recent advances on production of 2, 3-butanediol using engineered microbes. ResearchGate. Available at: [Link]

  • Schenk, T. (2019). Direct Synthesis of Glycerol Carbonate from Glycerol and Carbon Dioxide by Brønsted Base Catalysis. RWTH Publications. Available at: [Link]

  • Köpke, M., et al. (2011). 2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas. Applied and Environmental Microbiology. Available at: [Link]

  • Tamura, M., et al. (2016). Supporting Information for Direct Cyclic Carbonate Synthesis from CO2 and Diol over Carboxylation/Hydration Cascade Catalyst of CeO2 with 2-Cyanopyridine. Available at: [Link]

  • O'Neill, B., et al. (2023). Separation, recovery and upgrading of 2,3‐butanediol from fermentation broth. Biofuels, Bioproducts and Biorefining. Available at: [Link]

  • Goswami, A., et al. (2022). a) Synthetic scheme of model cyclic carbonate synthesis reaction from... ResearchGate. Available at: [Link]

  • An artificial synthetic pathway for acetoin, 2,3-butanediol, and 2-butanol production from ethanol using cell free multi-enzyme catalysis. Green Chemistry. Available at: [Link]

  • Zhang, L., et al. (2016). Mechanism of 2,3-butanediol stereoisomers formation in a newly isolated Serratia sp. T241. Scientific Reports. Available at: [Link]

  • Dagle, R. A., et al. (2021). Selective Dehydration of 2,3-Butanediol to 3-Buten-2-ol over In2O3 Catalyst. Energy & Fuels. Available at: [Link]

  • Park, J. M., et al. (2023). Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. MDPI. Available at: [Link]

  • Oliver, J. W. K., et al. (2013). Cyanobacterial conversion of carbon dioxide to 2,3-butanediol. Proceedings of the National Academy of Sciences. Available at: [Link]

  • 2,3-Butanediol - Wikipedia. Available at: [Link]

  • Onyenkeadi, V. N., et al. (2023). Multivariate optimisation of butylene carbonate synthesis via CO2 utilisation. Lancaster University Research Directory. Available at: [Link]

  • Zhang, L., et al. (2016). Mechanism of 2,3-butanediol stereoisomers formation in a newly isolated Serratia sp. T241. PubMed. Available at: [Link]

  • Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. (2022). Kobe University News site. Available at: [Link]

  • (2R,3S)-2,3-butanediol - Organic Chemistry - Fiveable. Available at: [Link]

  • Tran, T. T., et al. (2021). Dehydration of 2,3-Butanediol to 1,3-Butadiene and Methyl Ethyl Ketone: Modeling, Numerical Analysis and Validation Using Pilot-Scale Reactor Data. MDPI. Available at: [Link]

  • a) Phosgene‐based synthesis of cyclic carbonates from diol.... ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2012). Efficient dehydration of bio-based 2,3-butanediol to butanone over boric acid modified HZSM-5 zeolites. ResearchGate. Available at: [Link]

  • The dehydration of fermentative 2,3-butanediol into methyl ethyl ketone. PubMed. Available at: [Link]

  • McGhee, W., & Riley, D. (1995). Replacement of Phosgene with Carbon Dioxide: Synthesis of Alkyl Carbonates. The Journal of Organic Chemistry. DOI: 10.1021/jo00124a044. Available at: [Link]

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Protocols & Analytical Methods

Method

trans-2,3-butylene carbonate as a high-voltage solvent in lithium-ion batteries

Advanced Application Note: trans-2,3-Butylene Carbonate (t-BC) as a High-Voltage Solvent in Lithium-Ion Batteries Executive Summary Lithium-ion batteries (LIBs) operating at high voltages (≥4.2 V) demand advanced electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: trans-2,3-Butylene Carbonate (t-BC) as a High-Voltage Solvent in Lithium-Ion Batteries

Executive Summary

Lithium-ion batteries (LIBs) operating at high voltages (≥4.2 V) demand advanced electrolyte formulations to mitigate anodic oxidation, transition metal dissolution, and catastrophic gas evolution[1]. While ethylene carbonate (EC) is the ubiquitous cyclic carbonate in standard LIBs, its high-voltage stability is suboptimal. trans-2,3-butylene carbonate (t-BC) has emerged as a superior structural alternative that enables highly reversible graphite intercalation while supporting high-voltage cathode operation[2]. This application note dissects the physicochemical causality behind t-BC's efficacy and provides validated protocols for its integration into high-voltage energy storage systems.

Mechanistic Causality: The t-BC Advantage

Overcoming the Exfoliation Paradigm via Steric Hindrance

Propylene carbonate (PC) is notorious for co-intercalating into graphite anodes, causing severe structural exfoliation and rapid capacity fade[2]. Despite sharing structural similarities with PC, t-BC possesses a unique trans-geometry. This specific spatial arrangement sterically hinders the solvent molecule from co-intercalating into the narrow graphene layer spacing, thereby protecting the anode and enabling highly reversible Li+ intercalation[2].

Solvation Thermodynamics and SEI Dimerization

The stability of the solid electrolyte interphase (SEI) is heavily dictated by the dimerization of electrolyte reduction intermediates[3]. Red Moon simulations reveal a stark contrast between the geometric isomers of butylene carbonate:

  • c-BC (cis-isomer): Exhibits a strong solvation energy for intermediate radical species. This strong solvation traps the intermediates, restricts their diffusion, and severely hinders dimerization, yielding a porous, unstable SEI[3].

  • t-BC (trans-isomer): Exhibits weak solvation energy for these same radical intermediates. The weakly solvated radicals diffuse rapidly and achieve high dimerization rates, polymerizing into a dense, highly passivating SEI film that permanently blocks further solvent breakdown[3].

High-Voltage Anodic Stability and Gas Suppression

When paired with fluorinated cyclic carbonates (e.g., fluoroethylene carbonate, FEC) and non-fluorinated acyclic carbonates (e.g., ethyl methyl carbonate, EMC), t-BC significantly bolsters the electrolyte's overall oxidation resistance[1]. This synergistic formulation suppresses the generation of CO₂ and CO gases during high-temperature storage and high-voltage cycling (up to 4.9 V), while simultaneously reducing transition metal dissolution from the positive electrode[1].

Visualizing the SEI Pathway

SEI_Mechanism Root Electrolyte Reduction (~0.8 V vs. Li/Li+) tBC trans-2,3-Butylene Carbonate Root->tBC cBC cis-2,3-Butylene Carbonate Root->cBC tBC_Solv Weak Solvation Energy (Intermediates Mobile) tBC->tBC_Solv cBC_Solv Strong Solvation Energy (Intermediates Trapped) cBC->cBC_Solv tBC_Dimer Rapid Dimerization tBC_Solv->tBC_Dimer cBC_Dimer Hindered Dimerization cBC_Solv->cBC_Dimer tBC_SEI Dense, Stable SEI Film (Reversible Intercalation) tBC_Dimer->tBC_SEI cBC_SEI Porous, Unstable SEI (Graphite Exfoliation) cBC_Dimer->cBC_SEI

Mechanistic divergence in SEI formation between t-BC and c-BC electrolytes.

Comparative Solvent Data

The following table summarizes the physicochemical and electrochemical properties dictating the performance of cyclic carbonates in LIBs.

SolventMolecular GeometrySolvation Energy of RadicalsDimerization RateSEI DensityGraphite Compatibility
Ethylene Carbonate (EC) PlanarWeakHighHighExcellent (Reversible)
Propylene Carbonate (PC) AsymmetricStrongLowLowPoor (Exfoliation)
cis-2,3-Butylene Carbonate (c-BC) CisStrongLowLowPoor (Exfoliation)
trans-2,3-Butylene Carbonate (t-BC) TransWeakHighHighExcellent (Reversible)

Experimental Protocols

Protocol A: Anhydrous Formulation of t-BC High-Voltage Electrolyte

Objective: Formulate a high-voltage capable electrolyte while preventing hydrolysis of the LiPF₆ salt.

  • Purification: Distill t-BC, EMC, and FEC under vacuum. Store all solvents over activated 3Å molecular sieves for 48 hours in an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

  • Solvent Blending: In a sterile volumetric flask, mix t-BC, EMC, and FEC in a 20:70:10 volume ratio.

    • Causality: EMC provides low viscosity for optimal ionic conductivity; FEC passivates the cathode at high voltages (>4.3 V); t-BC forms the primary dense SEI on the anode without causing exfoliation.

  • Salt Addition: Slowly add LiPF₆ to achieve a 1.2 M concentration. Stir magnetically at 25°C until fully dissolved.

  • Validation Check (Self-Validating System): Perform Karl Fischer titration on a 1 mL aliquot. The moisture content must be strictly < 10 ppm . If > 10 ppm, HF generation will degrade the cathode; the batch must be discarded.

Protocol B: Cell Assembly and Self-Validating SEI Formation

Objective: Assemble full cells and induce the controlled dimerization of t-BC radicals to form a dense SEI.

  • Assembly: Assemble CR2032 coin cells using a high-voltage cathode (e.g., LiNi_{0.8}Mn_{0.1}Co_{0.1}O₂ - NMC811), a graphite anode, and a polyethylene separator. Inject 40 µL of the t-BC electrolyte.

  • Wetting Phase: Rest the assembled cells at 25°C for 12 hours.

    • Causality: Carbonate electrolytes are viscous. Insufficient wetting leaves dry spots on the electrodes, causing localized high current densities and catastrophic lithium plating during cycling.

  • Formation Cycling: Apply a constant current of C/20 to 1.5 V, hold for 2 hours, then continue at C/10 to 4.2 V.

    • Causality: A highly restricted C-rate at the reduction potential (~0.8 V vs Li/Li⁺) ensures that the weakly solvated t-BC radicals have sufficient time to diffuse and dimerize, maximizing the density of the SEI film.

  • Validation Check (Self-Validating System): Conduct Electrochemical Impedance Spectroscopy (EIS) from 100 kHz to 10 mHz. A stable, single semicircle in the high-to-medium frequency region confirms the establishment of a resistive, dense SEI layer ( Rsei​ ).

Protocol C: High-Voltage Stress Cycling and Gas Quantification

Objective: Verify the anodic stability and gas suppression capabilities of the t-BC/FEC formulation.

  • Cycling: Subject the formed cells to galvanostatic cycling at 1C charge/discharge rates between 3.0 V and 4.5 V at an elevated temperature of 45°C for 100 cycles.

  • Gas Analysis: Post-cycling, transfer the cells to the glovebox. Extract the generated gas using a gas-tight syringe.

  • Validation Check (Self-Validating System): Inject the extracted gas into a Gas Chromatograph-Mass Spectrometer (GC-MS). Quantify the CO₂ and CO peaks. Compare against a control cell using standard EC/EMC electrolyte. The t-BC formulation must demonstrate a >40% reduction in total gas volume, validating its superior high-voltage anodic stability.

References

  • Chung, G. (1999). New cyclic carbonate solvent for lithium ion batteries: trans-2,3-butylene carbonate. Electrochemistry Communications.[Link]

  • Miyazaki, K., et al. (2019). Impact of cis- versus trans-Configuration of Butylene Carbonate Electrolyte on Microscopic Solid Electrolyte Interphase Formation Processes in Lithium-Ion Batteries. ACS Applied Materials & Interfaces.[Link]

  • US12183887B2 - Electrolytic solution, electrochemical device, lithium-ion secondary battery, and module.

Sources

Application

Application Note: Purification of trans-2,3-Butylene Carbonate for High-Voltage Electrochemical Systems

Introduction & Mechanistic Rationale The development of advanced lithium-ion and lithium-metal batteries relies heavily on the precise engineering of the Solid Electrolyte Interphase (SEI). While Ethylene Carbonate (EC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of advanced lithium-ion and lithium-metal batteries relies heavily on the precise engineering of the Solid Electrolyte Interphase (SEI). While Ethylene Carbonate (EC) has long been the industry standard, trans-2,3-butylene carbonate (trans-2,3-dimethylethylene carbonate, or t-BC) has emerged as a highly effective cyclic carbonate solvent. First identified for its unique electrochemical stability in 1999 [2], t-BC enables reversible lithium-ion intercalation into graphite anodes without causing exfoliation.

The stereochemistry of this molecule is the defining factor in its performance. Despite having identical molecular weights and similar physicochemical properties, the cis-isomer (c-BC) causes catastrophic graphite exfoliation—much like Propylene Carbonate (PC)—due to strong intermediate solvation that hinders the dimerization reactions required to form a dense SEI [1]. Conversely, the trans-isomer forms a robust, protective SEI layer.

For t-BC to function effectively in electrochemical applications, it must be rigorously purified to "battery grade." Trace impurities from synthesis (such as unreacted 2,3-butanediol, water, and transition metal catalysts) will initiate parasitic electrochemical oxidation at the cathode, generate gas, and react with lithium hexafluorophosphate ( LiPF6​ ) to form highly corrosive hydrofluoric acid (HF). This protocol outlines a self-validating, scalable purification workflow designed to yield >99.9% pure t-BC with sub-20 ppm moisture content [3].

Physicochemical Specifications & Impurity Tolerances

To establish a baseline for quality control, all purified batches must be benchmarked against the stringent tolerances required for non-aqueous electrolytes.

Table 1: Electrochemical Properties and Target Purity Thresholds for Cyclic Carbonates

Parameter / Propertytrans-2,3-Butylene Carbonatecis-2,3-Butylene CarbonateEthylene Carbonate (Reference)
Stereochemical Configuration trans ( 4S,5S / 4R,5R )cis ( 4R,5S )Achiral
SEI Formation on Graphite Stable (Reversible Li+ Intercalation)Unstable (Exfoliation)Stable
Boiling Point (Atmospheric) ~240 °C (Decomposes)~240 °C248 °C
Target Purity (GC-FID/HPLC) > 99.9% N/A> 99.99%
Maximum Moisture Content < 20 ppm N/A< 10 ppm
Maximum Free Diol < 50 ppm N/A< 10 ppm

Experimental Protocol: Step-by-Step Purification

The following methodology relies on a combination of selective molecular sieving and strictly controlled fractional vacuum distillation. Causality Check: We avoid atmospheric distillation because cyclic carbonates are prone to thermal decarboxylation at temperatures exceeding 150 °C.

Phase 1: Pre-Distillation Dehydration

Objective: Remove bulk water to prevent high-temperature hydrolytic ring-opening of the carbonate during distillation.

  • Sieve Activation: Activate 4 Å molecular sieves in a vacuum oven at 300 °C for a minimum of 12 hours. Cool the sieves under an ultra-high purity (UHP) Argon atmosphere.

  • Bulk Dehydration: Add the activated sieves to the crude liquid t-BC at a ratio of 10% weight/volume.

  • Incubation: Seal the vessel under Argon and allow it to sit statically for 48 hours. Note: 4 Å sieves selectively trap water molecules (kinetic diameter ~2.65 Å) while sterically excluding the larger t-BC molecules.

  • Inert Filtration: Inside an Argon-filled glovebox, filter the mixture through a 0.22 µm PTFE membrane to remove any suspended zeolite dust.

Phase 2: Fractional Vacuum Distillation

Objective: Isolate t-BC from unreacted diols, linear carbonates, and heavy oligomers without inducing thermal decomposition.

  • Apparatus Setup: Assemble a fractional distillation apparatus utilizing a vacuum-jacketed Vigreux column and a short-path distillation head. Ensure all joints are greased with high-vacuum silicone and the system is connected to a cold trap (liquid nitrogen) and a high-vacuum pump.

  • Vacuum Application: Evacuate the system to a pressure of < 1 mmHg .

  • Heating: Gradually heat the reboiler. Under these vacuum conditions, t-BC will boil at approximately 60–70 °C. Critical Insight: Do not allow the reboiler bath to exceed 100 °C. Localized overheating can trigger auto-catalytic decomposition if trace synthetic catalysts remain.

  • Fractionation:

    • Heads (First 10%): Discard this fraction. It contains residual moisture, volatile organic solvents, and unreacted 2,3-butanediol.

    • Heart Cut (Middle 80%): Collect this fraction in a flame-dried, Argon-purged Schlenk flask. This is your purified t-BC.

    • Tails (Remaining 10%): Leave this in the reboiler. It contains heavy oligomers and catalyst residues.

Phase 3: Post-Distillation Handling & Quality Control

Objective: Validate the purity and prevent atmospheric re-contamination.

  • Transfer: Immediately transfer the Schlenk flask containing the heart cut into an Argon-filled glovebox ( H2​O < 1 ppm, O2​ < 1 ppm).

  • Storage: Store the purified t-BC in amber glass bottles over freshly activated 4 Å molecular sieves to maintain anhydrous conditions.

Quality Control & Self-Validation Workflow

A protocol is only as reliable as its validation system. Before integrating the purified t-BC into a LiPF6​ -based electrolyte formulation, the batch must pass three critical analytical gates:

  • Karl-Fischer Titration (Coulometric): Must register < 20 ppm H2​O . If the moisture exceeds this threshold, the batch must be returned to Phase 1.

  • Gas Chromatography (GC-FID): Must show a single peak accounting for > 99.9% of the total area. The absence of a peak corresponding to 2,3-butanediol confirms successful fractionation.

  • 1 H NMR Spectroscopy (in CDCl3​ ): Used to verify stereopurity. The trans-isomer exhibits distinct methine proton shifts compared to the cis-isomer. Crucially, verify the complete absence of hydroxyl proton signals ( δ ~3.5–3.8 ppm) to confirm diol removal.

G Crude Crude trans-2,3-Butylene Carbonate Dehydration Pre-Drying (Activated 4 Å Sieves, 48h) Crude->Dehydration Filtration Inert Filtration (0.22 µm PTFE) Dehydration->Filtration Distillation Fractional Vacuum Distillation (< 1 mmHg, 60-70°C) Filtration->Distillation Heads Discard Heads (10%) (Water, Diols) Distillation->Heads Fraction 1 Heart Heart Cut (80%) (Target t-BC) Distillation->Heart Fraction 2 Tails Discard Tails (10%) (Oligomers, Catalyst) Distillation->Tails Fraction 3 QC Quality Control (KF Titration, NMR, GC) Heart->QC Storage Argon Glovebox Storage (< 1 ppm H2O/O2) QC->Storage Pass (<20 ppm H2O)

Workflow for the purification and quality control of battery-grade trans-2,3-butylene carbonate.

References

  • Title: Impact of cis- versus trans-Configuration of Butylene Carbonate Electrolyte on Microscopic Solid Electrolyte Interphase Formation Processes in Lithium-Ion Batteries Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: New cyclic carbonate solvent for lithium ion batteries: trans-2,3-butylene carbonate Source: Electrochemistry Communications URL: [Link]

  • Title: Cyclic carbonate for highly stable cycling of high voltage lithium metal batteries Source: OSTI / Argonne National Laboratory URL: [Link]

Method

Application Notes and Protocols for Electrolyte Formulation Using trans-2,3-Butylene Carbonate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Preamble: The Critical Role of trans-2,3-Butylene Carbonate in Advanced Electrolyte Systems In the pursuit of nex...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Critical Role of trans-2,3-Butylene Carbonate in Advanced Electrolyte Systems

In the pursuit of next-generation energy storage solutions, particularly for lithium-ion batteries, the electrolyte stands as a pivotal component governing performance, safety, and longevity. While ethylene carbonate (EC) has been the cornerstone of commercial electrolytes for its ability to form a stable Solid Electrolyte Interphase (SEI) on graphite anodes, its limitations have spurred the exploration of novel solvent molecules. Among these, trans-2,3-butylene carbonate (t-BC) has emerged as a promising candidate.

Structurally similar to propylene carbonate (PC), t-BC circumvents the critical issue of graphite exfoliation often associated with PC-based electrolytes.[1][2] The unique steric hindrance provided by the trans-configuration of its methyl groups is believed to prevent the co-intercalation of solvent molecules into the graphite layers, a phenomenon that leads to structural degradation.[1] Instead, t-BC facilitates the formation of a stable and effective SEI, which is paramount for reversible lithium-ion intercalation and long-term cycling stability.[2][3] This document provides a comprehensive guide to the formulation, characterization, and application of t-BC-based electrolytes, grounded in established scientific principles and experimental best practices.

Physicochemical Properties of trans-2,3-Butylene Carbonate

A thorough understanding of the fundamental properties of t-BC is essential for effective electrolyte formulation.

PropertyValueReference
Chemical Formula C₅H₈O₃[4][5]
Molar Mass 116.116 g·mol⁻¹[4]
Appearance Low melting solid[NA]
Melting Point 37 - 38 °C[NA]
Boiling Point 49 - 51 °C (@ 0.2 mm Hg)[NA]
CAS Number 65941-76-6[4]

Note: Some physical properties, such as density and viscosity at standard battery operating temperatures, may need to be empirically determined for specific electrolyte formulations.

The Underlying Science: Why trans-Configuration Matters

The difference in electrochemical behavior between trans- and cis-2,3-butylene carbonate is a stark illustration of the importance of molecular geometry in SEI formation. While t-BC enables reversible cycling of graphite anodes, its isomer, cis-2,3-butylene carbonate (c-BC), leads to graphite exfoliation, much like propylene carbonate.[2][3]

Research suggests that the SEI formed in t-BC-based electrolytes is rich in dimerized products, which are key components of a stable passivation layer.[2][6] In contrast, the geometry of c-BC is thought to hinder these dimerization reactions, resulting in a less stable SEI.[2][3] This fundamental understanding guides our choice of the trans-isomer for high-performance electrolytes.

Pre-formulation: Purification of Electrolyte Components

The performance of a lithium-ion battery is exquisitely sensitive to impurities, particularly water and protic species. Therefore, rigorous purification of all electrolyte components is a non-negotiable prerequisite.

Protocol 1: Purification of trans-2,3-Butylene Carbonate

Objective: To reduce the water content of t-BC to below 20 ppm.

Materials:

  • trans-2,3-Butylene Carbonate (as-received)

  • Activated 3Å molecular sieves[7]

  • Anhydrous, inert gas (e.g., Argon or Nitrogen)

  • Glovebox with an inert atmosphere (<1 ppm H₂O, <1 ppm O₂)

  • Schlenk flask

  • Vacuum line

  • Heating mantle

Procedure:

  • Activation of Molecular Sieves:

    • Place the 3Å molecular sieves in a Schlenk flask.

    • Heat the sieves to 180-200 °C under vacuum for at least 8-12 hours to remove any adsorbed water.[8]

    • Allow the sieves to cool to room temperature under a continuous flow of inert gas.[8]

  • Drying of t-BC:

    • Inside the glovebox, transfer the as-received t-BC to a clean, dry container.

    • Add the activated 3Å molecular sieves to the t-BC at a loading of approximately 10-20% by weight.

    • Seal the container and allow it to stand for at least 48 hours. Agitate the mixture periodically.

  • Verification of Water Content:

    • Using a dry syringe, extract an aliquot of the purified t-BC inside the glovebox.

    • Determine the water content using Karl Fischer titration (see Protocol 3). The water content should be below 20 ppm, with a target of <10 ppm for high-performance applications.[1]

Protocol 2: Purification of Lithium Salt (e.g., LiPF₆)

Objective: To remove residual moisture from the lithium salt.

Materials:

  • Lithium hexafluorophosphate (LiPF₆) (battery grade)

  • Vacuum oven

  • Glovebox

Procedure:

  • Transfer the as-received LiPF₆ to a clean, dry glass container inside the glovebox.

  • Place the container in a vacuum oven located inside the glovebox antechamber or directly inside the glovebox if available.

  • Heat the LiPF₆ at 60-80 °C under vacuum for 12-24 hours.

  • Allow the salt to cool to room temperature under vacuum before transferring it back into the main glovebox chamber.

Electrolyte Formulation Workflow

All formulation steps must be performed in an argon-filled glovebox with stringent control over moisture and oxygen levels.

Diagram: Electrolyte Formulation Workflow

G cluster_0 Glovebox Environment (<1 ppm H₂O, O₂) A 1. Component Purification B 2. Weighing Solvents A->B Transfer purified components C 3. Dissolving Lithium Salt B->C Add salt to solvent(s) D 4. Homogenization C->D Magnetic stirring E 5. Quality Control D->E Sample for analysis F 6. Storage E->F Store in sealed container

Caption: Workflow for electrolyte formulation within a controlled inert environment.

Protocol 4: Preparation of 1 M LiPF₆ in t-BC:EMC (3:7 by wt.)

Objective: To prepare a standard electrolyte formulation using t-BC as the primary cyclic carbonate and ethyl methyl carbonate (EMC) as a co-solvent to reduce viscosity.

Materials:

  • Purified trans-2,3-Butylene Carbonate (t-BC)

  • Purified Ethyl Methyl Carbonate (EMC)

  • Purified Lithium Hexafluorophosphate (LiPF₆)

  • Glovebox with an integrated balance

  • Magnetic stirrer and stir bars

  • Volumetric flasks and graduated cylinders (ensure they are scrupulously dry)

Procedure:

  • Solvent Mixture Preparation:

    • In the glovebox, weigh out the desired mass of t-BC and EMC to achieve a 3:7 weight ratio. For example, for 100g of solvent mixture, use 30g of t-BC and 70g of EMC.

    • Combine the solvents in a clean, dry container and stir until a homogenous mixture is obtained.

  • Salt Dissolution:

    • Calculate the required mass of LiPF₆ to achieve a 1 M concentration in the prepared solvent mixture. You will need to determine the density of the t-BC:EMC mixture to do this accurately.

    • Slowly add the LiPF₆ to the solvent mixture while stirring continuously. The dissolution of LiPF₆ can be endothermic, so do not heat the solution.

    • Continue stirring until the salt is fully dissolved, which may take several hours.

  • Optional Additives:

    • If using additives like Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC) for enhanced SEI formation, they should be added to the final electrolyte solution at the desired weight percentage (typically 1-5 wt%).[9][10] Stir until fully dissolved.

  • Storage:

    • Transfer the prepared electrolyte into a clean, dry, and tightly sealed container. Store inside the glovebox.

Quality Control and Characterization

Validation of the formulated electrolyte's properties is a critical step before its use in electrochemical cells.

Protocol 3: Karl Fischer Titration for Water Content

Objective: To quantify the water content in the final electrolyte.

Apparatus:

  • Coulometric Karl Fischer Titrator[1][11][12]

Procedure:

  • Ensure the Karl Fischer titrator is placed in a low-humidity environment or connected to the glovebox via a suitable interface.

  • Condition the titration cell to a low drift value as per the instrument's operating instructions.

  • Inside the glovebox, draw a precise volume (e.g., 1 mL) of the electrolyte into a dry, gas-tight syringe.

  • Inject the sample directly into the titration cell.

  • The instrument will automatically titrate the water and provide a reading in ppm. For high-quality electrolytes, the water content should be < 20 ppm.[1]

Protocol 5: Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the electrolyte.

Apparatus:

  • Conductivity meter with a suitable probe for organic solvents.

Procedure:

  • Calibrate the conductivity meter using standard solutions as per the manufacturer's instructions.

  • Inside the glovebox, immerse the conductivity probe into the prepared electrolyte.

  • Allow the reading to stabilize and record the ionic conductivity (typically in mS/cm).

  • Measurements can be performed at various temperatures to understand the temperature dependence of conductivity.

Electrolyte System (Representative)ConcentrationIonic Conductivity (mS/cm) at 25°C
1 M LiPF₆ in EC:EMC (3:7 wt)1 M~8-12
1 M LiPF₆ in PC:DMC (1:1 vol)1 M~7-10

Note: The ionic conductivity of t-BC based electrolytes will depend on the specific co-solvents and their ratios. The above values for common electrolytes are provided for comparison.

Protocol 6: Cyclic Voltammetry (CV)

Objective: To assess the electrochemical stability window of the electrolyte.

Apparatus:

  • Potentiostat

  • Three-electrode cell (e.g., coin cell with a lithium reference electrode)

  • Working electrode (e.g., glassy carbon or platinum)

  • Counter electrode (e.g., lithium metal)

Procedure:

  • Assemble the three-electrode cell inside the glovebox with the formulated electrolyte.

  • Set the potentiostat to scan from the open-circuit voltage to a high potential (e.g., 5.0 V vs. Li/Li⁺) and then to a low potential (e.g., 0.01 V vs. Li/Li⁺) at a scan rate of 0.1-1 mV/s.

  • Analyze the resulting voltammogram for signs of electrolyte reduction (on the cathodic scan) and oxidation (on the anodic scan). The absence of significant current flow between these potentials defines the electrochemical stability window.

Protocol 7: Electrochemical Impedance Spectroscopy (EIS)

Objective: To characterize the properties of the SEI formed on an anode.

Apparatus:

  • Potentiostat with EIS capability

  • Symmetric cell (e.g., Li||Li) or half-cell (e.g., Graphite||Li)

Procedure:

  • Assemble the cell with the formulated electrolyte inside the glovebox.

  • For half-cells, perform a formation cycle to grow the SEI on the graphite anode.

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Fit the resulting Nyquist plot to an equivalent circuit model to extract parameters such as the SEI resistance.[13][14]

Safety and Handling

trans-2,3-Butylene carbonate, like other organic carbonates, requires careful handling.

  • Handling: Always handle in a well-ventilated area, preferably within a fume hood or glovebox. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition. Keep containers tightly sealed to prevent moisture ingress.

  • Hazards: May cause skin and eye irritation.

Conclusion and Future Outlook

The use of trans-2,3-butylene carbonate offers a compelling strategy to enhance the performance and stability of lithium-ion batteries, particularly those employing graphitic anodes. Its unique molecular structure facilitates the formation of a robust SEI, mitigating issues of solvent co-intercalation and subsequent electrode degradation. The protocols outlined in this guide provide a comprehensive framework for the preparation and validation of high-purity t-BC-based electrolytes. As research continues, further optimization of co-solvent blends and the development of synergistic additives will undoubtedly unlock the full potential of this promising electrolyte component.

References

  • JM Science, Inc. (n.d.). Electrolyte Moisture Analysis | Karl Fischer for Lithium-Ion Batteries. Retrieved from [Link]

  • RISE Research Institutes of Sweden. (n.d.). Determination of the water content in battery electrolyte based on modified Karl Fischer titration. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Determine H₂O and HF in Lithium Ion Batteries by Karl Fischer Titration. Retrieved from [Link]

  • Kästner, B., et al. (2020). Accurate water determination in challenging lithium-ion battery electrolytes by direct coulometric Karl Fischer (KF) titration. KF titration of vinylene carbonate (VC), fluoroethylene carbonate (FEC), lithium bis(oxalate)borate (LiBOB), lithium difluoro(oxalato)borate (LiDFOB) in alcohol-free KF reagents.
  • University of Wisconsin-Madison. (n.d.). Molecular Sieves. Retrieved from [Link]

  • Columbia University. (n.d.). Using molecular sieves for solvent drying. Retrieved from [Link]

  • Li, J., et al. (2016). Effect of Fluoroethylene Carbonate Additive on the Performance of Lithium Ion Battery.
  • Liao, B., et al. (2013). Ionic conductivity (κ) of electrolytes with different LiDFOB + LiPF6 salt blend ratios in EC/PC/DMC (1:1:3) solution (0–40 °C).
  • Onagi, T., et al. (2019). Impact of cis- versus trans-Configuration of Butylene Carbonate Electrolyte on Microscopic Solid Electrolyte Interphase Formation Processes in Lithium-Ion Batteries.
  • Valøen, L. O., & Reimers, J. (n.d.). Transport Properties of LiPF6 based Li-ion Battery Electrolytes. E-One Moli Energy (Canada) Ltd.
  • Landesfeind, J., et al. (2016). Conductivity as a function of LiPF 6 concentration for electrolytes with the solvent composition EC:EMC:MA 30:(70-x).
  • Zook, N. L., & Venton, B. J. (2020). In Situ Characterization of the Oxidation Behavior of Carbonate-Based Electrolytes for Lithium-Ion Batteries by Scanning Electrochemical Microscopy. Analytical Chemistry.
  • Heycarb. (n.d.). Molecular Sieve. Retrieved from [Link]

  • Che, H., et al. (2023). Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. PMC.
  • Eisele, M., et al. (2018). Investigation of the Solid Electrolyte Interphase Formation in Lithium-Ion Batteries with Electrochemical Impedance Spectroscopy. Journal of The Electrochemical Society.
  • Wikipedia. (n.d.). trans-2,3-Butylene carbonate. Retrieved from [Link]

  • Self, J., et al. (2016).
  • Eshetu, G. G., et al. (2023).
  • Chung, G.-C., et al. (1999). New cyclic carbonate solvent for lithium ion batteries: trans-2,3-butylene carbonate.
  • Onagi, T., et al. (2019).
  • Zhang, J., et al. (2021). Calculated possible pathways of dimerized trans-2,3-butylene carbonate (t-BC) and cis-2,3-butylene carbonate (c-BC).
  • Heiskanen, S. K., et al. (2019). Electrochemical impedance spectroscopy study of the SEI formation on graphite and metal electrodes.
  • Kurbatov, V. G., et al. (2022). Influence of Fluoroethylene Carbonate in the Composition of an Aprotic Electrolyte on the Electrochemical Characteristics of LIB's Anodes Based on Carbonized Nanosilicon. MDPI.
  • University of Rochester. (n.d.). The following sections will discuss some concerns about solvents, electrolytes and reference electrodes. Retrieved from [Link]

  • Gauthier, M., et al. (2016). Fluoroethylene Carbonate and Vinylene Carbonate Reduction: Understanding Lithium-Ion Battery Electrolyte Additives and Solid Ele. OSTI.GOV.
  • Balbharati. (n.d.). Basic Analytical Techniques. Retrieved from [Link]

  • ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

  • Das, P. B. (1981). Viscosity of electrolytes in non-aqueous solvents.
  • Li, Y., et al. (2021).
  • Chen, Y., et al. (2020). Transient Voltammetry with Ultramicroelectrodes Reveals the Electron Transfer Kinetics of Lithium Metal Anodes. Stanford University.
  • Kim, J., et al. (2024).
  • Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry.
  • Nwokobia, C., et al. (2017). Conductivity and Viscosity Studies of Binary Mixtures of Dimethyl Carbonate and Dimethyl Sulphoxide Based Electrolyte for Li-Ion. Chemical Science Review and Letters.
  • Lee, S., et al. (2018). Purification of 2,3-butanediol from fermentation broth: process development and techno-economic analysis. PMC.
  • precisionFDA. (n.d.). 2,3-BUTYLENE CARBONATE, TRANS-. Retrieved from [Link]

Sources

Application

Application Note: Trans-2,3-Butylene Carbonate Application in Solid Electrolyte Interphase (SEI) Formation

Executive Summary The engineering of the Solid Electrolyte Interphase (SEI) is the most critical factor in determining the reversibility, longevity, and safety of lithium-ion batteries. While traditional cyclic carbonate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The engineering of the Solid Electrolyte Interphase (SEI) is the most critical factor in determining the reversibility, longevity, and safety of lithium-ion batteries. While traditional cyclic carbonates like Ethylene Carbonate (EC) and Propylene Carbonate (PC) have been extensively studied, their divergent behaviors—where EC forms a stable SEI and PC causes catastrophic graphite exfoliation—remain a foundational challenge in electrolyte design.

This application note details the use of trans-2,3-butylene carbonate (t-BC) as a highly effective model solvent and additive. Despite sharing an identical chemical formula with its isomer, cis-2,3-butylene carbonate (c-BC), t-BC enables reversible Li⁺ intercalation, whereas c-BC mirrors the exfoliative failure of PC[1]. By leveraging t-BC, researchers can isolate the steric and thermodynamic variables that govern successful SEI polymerization, accelerating the development of next-generation, high-voltage electrolyte formulations.

Mechanistic Rationale: The Isomer Effect in SEI Formation

As an Application Scientist, it is crucial to understand why a solvent behaves the way it does before integrating it into a testing matrix. The efficacy of t-BC in SEI formation is governed by two distinct mechanistic pillars:

Steric Hindrance and Desolvation Dynamics

The primary cause of graphite exfoliation is the co-intercalation of intact solvent-Li⁺ complexes into the graphene layers before a passivating SEI can form. The unique trans-configuration of the methyl groups in t-BC creates significant steric bulk. This steric hindrance physically impedes the co-intercalation of the solvated Li⁺ into the graphite layer spacing[1]. Consequently, the complex is forced to shed its solvent sheath (desolvation) at the electrode surface prior to intercalation, mitigating lattice strain and preventing exfoliation[2].

Dimerization Thermodynamics and Solvation Energy

A robust SEI requires the formation of dense, polymeric networks. Red Moon simulations and Density Functional Theory (DFT) reveal that upon one-electron reduction, the intermediate radical anions of t-BC face a significantly lower energy barrier for dimerization compared to c-BC[3][4].

Conversely, c-BC exhibits a higher solvation energy for its intermediate species. This strong solvation anchors the intermediates, reducing their diffusion constant and suppressing the bimolecular collisions necessary for dimerization[3]. Because t-BC readily dimerizes, it rapidly yields lithium alkyl carbonates—the critical building blocks of a passivating, Li⁺-conductive SEI film[4].

Quantitative Data: Solvent Energetics and Interfacial Behavior

The table below synthesizes the thermodynamic and macroscopic properties of cyclic carbonates, demonstrating why t-BC is an optimal candidate for stable SEI formation.

Table 1: Comparative Energetics and Interfacial Outcomes of Cyclic Carbonates
Solvent MoleculeMolecular ConfigurationSteric HindranceDimerization Energy BarrierSolvation Strength (Intermediate)Dominant Interfacial MechanismMacro-Scale Anode Outcome
Ethylene Carbonate (EC) Unsubstituted RingLowLowModerateDimerizationStable SEI Formation
Propylene Carbonate (PC) Single MethylModerateHighHighCo-intercalationGraphite Exfoliation
trans-2,3-Butylene Carbonate Dual Methyl (Trans)HighLowModerateDimerizationStable SEI Formation
cis-2,3-Butylene Carbonate Dual Methyl (Cis)HighHighHighMonomeric ReductionGraphite Exfoliation

Experimental Protocols: SEI Formation and Characterization

The following protocols are designed as self-validating systems to ensure high reproducibility and data integrity during electrolyte testing.

Protocol 1: Anhydrous Electrolyte Formulation

Objective: Formulate a 1.0 M LiPF₆ solution in t-BC/DMC (1:1 v/v) to evaluate SEI formation. Causality: Water contamination drastically alters SEI chemistry by generating hydrofluoric acid (HF) via LiPF₆ hydrolysis, leading to a LiF-rich but brittle SEI. Operating in a strictly controlled environment isolates the true organic reduction mechanisms of t-BC.

  • Transfer all glassware, t-BC solvent, Dimethyl Carbonate (DMC), and battery-grade LiPF₆ salt into an Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).

  • Dry the t-BC and DMC over activated 3Å molecular sieves for 48 hours prior to mixing.

  • Validation Check: Perform Karl Fischer titration on the solvent mixture. Proceed only if the moisture content is < 10 ppm.

  • Slowly dissolve 1.0 M LiPF₆ into the t-BC/DMC solvent blend under continuous magnetic stirring to prevent localized thermal degradation of the salt.

Protocol 2: Electrochemical SEI Formation Workflow

Objective: Induce the controlled electrochemical reduction of t-BC to form a passivating SEI on a graphite working electrode. Causality: The kinetics of electron transfer dictate SEI morphology. A low current density (C/20) ensures that the reduction of t-BC occurs near its thermodynamic potential, allowing time for intermediate radical anions to diffuse and dimerize into dense lithium alkyl carbonates[4]. Rapid reduction traps monomeric species and generates a porous, highly resistive film.

  • Assemble CR2032 coin cells using a graphite composite anode, a lithium metal counter electrode, and a Celgard separator soaked with 40 µL of the t-BC electrolyte.

  • Rest the assembled cells at open-circuit voltage (OCV) for 12 hours to ensure complete wetting of the porous graphite electrode.

  • Validation Check: Measure the OCV. A stable OCV ~3.0V vs Li/Li⁺ confirms the absence of internal micro-shorts.

  • Initiate the formation cycle on a battery cycler: Discharge (lithiate) at a C/20 rate down to 0.005 V.

  • Validation Check: Monitor the dQ/dV differential capacity plot. A distinct reduction peak between 0.6V and 0.8V vs Li/Li⁺ validates the electrochemical decomposition of t-BC prior to lithium intercalation.

  • Charge (delithiate) at C/20 to 1.5 V. Repeat for 3 cycles to ensure SEI maturation.

Protocol 3: Post-Mortem Interfacial Analysis

Objective: Isolate and characterize the t-BC-derived SEI using X-ray Photoelectron Spectroscopy (XPS). Causality: Residual electrolyte salts (LiPF₆) precipitate upon solvent evaporation, masking the true organic SEI layer (depth ~10-50 nm) during surface-sensitive XPS analysis. Washing with a low-polarity, highly volatile solvent like DMC removes the salt without dissolving the critical lithium alkyl carbonate dimers.

  • Disassemble the cycled CR2032 cells inside the Argon glovebox to prevent ambient oxidation of the SEI.

  • Extract the graphite anode and immerse it in 5 mL of anhydrous DMC for 30 seconds. Gently agitate to dislodge residual salt.

  • Dry the electrode under a vacuum at room temperature for 2 hours.

  • Transfer the sample to the XPS chamber using an inert vacuum transfer vessel.

  • Validation Check: Analyze the F 1s spectra. The presence of a dominant LiF peak (~685 eV) with minimal LiPFₓ signal (~687 eV) confirms the successful removal of residual bulk electrolyte, ensuring the detected carbon and oxygen species accurately reflect the t-BC reduction products.

Process Visualizations

SEI_Mechanism Start Li⁺ Solvation in Cyclic Carbonate tBC trans-2,3-Butylene Carbonate (t-BC) Start->tBC cBC cis-2,3-Butylene Carbonate (c-BC) Start->cBC tBC_Desolv Steric Hindrance Forces Early Desolvation tBC->tBC_Desolv cBC_CoInt Strong Solvation Allows Co-intercalation cBC->cBC_CoInt tBC_Dimer Low Energy Barrier Promotes Dimerization tBC_Desolv->tBC_Dimer cBC_Mono High Solvation Energy Restricts Diffusion cBC_CoInt->cBC_Mono SEI Robust Polymeric SEI (Reversible Cycling) tBC_Dimer->SEI Exfoliation Graphite Exfoliation (Irreversible Failure) cBC_Mono->Exfoliation

Fig 1. Divergent SEI formation pathways of t-BC and c-BC driven by steric and thermodynamic factors.

Experimental_Workflow Prep Electrolyte Preparation (<1 ppm H₂O) Assy Cell Assembly (CR2032, Li/Graphite) Prep->Assy Form SEI Formation (C/20 Rate, 0.005-1.5V) Assy->Form Wash Dismantling & DMC Washing Form->Wash Char Post-Mortem Analysis (XPS/SEM) Wash->Char

Fig 2. Standardized experimental workflow for the electrochemical formation and characterization of SEI.

References

  • Chung, G. (1999). New cyclic carbonate solvent for lithium ion batteries: trans-2,3-butylene carbonate. Electrochemistry Communications. URL:[Link][1]

  • Takenaka, N. et al. (2019). Impact of cis- versus trans-Configuration of Butylene Carbonate Electrolyte on Microscopic Solid Electrolyte Interphase Formation Processes in Lithium-Ion Batteries. ACS Applied Materials & Interfaces. URL:[Link][3]

  • Zhang, Y. et al. (2021). Exploring the redox decomposition of ethylene carbonate–propylene carbonate in Li-ion batteries. Materials Advances (RSC Publishing). URL:[Link][4]

  • Alvarado, J. et al. (2018). A carbonate-free, sulfone-based electrolyte for high-voltage Li-ion batteries. Laboratory for Energy Storage and Conversion - University of California San Diego. URL:[Link][2]

Sources

Method

Application Notes &amp; Protocols: Catalytic Ring-Opening Polymerization of trans-2,3-Butylene Carbonate

Abstract: This guide provides a comprehensive overview and detailed protocols for the catalytic ring-opening polymerization (ROP) of trans-2,3-butylene carbonate. Aliphatic polycarbonates (APCs) are a pivotal class of bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive overview and detailed protocols for the catalytic ring-opening polymerization (ROP) of trans-2,3-butylene carbonate. Aliphatic polycarbonates (APCs) are a pivotal class of biodegradable and biocompatible polymers, with poly(butylene carbonate) (PBC) derivatives showing significant promise for applications in drug delivery, tissue engineering, and sustainable packaging.[1][2][3] The polymerization of trans-2,3-butylene carbonate, a five-membered cyclic carbonate, offers a pathway to functional polycarbonates with stereocenters in the polymer backbone, allowing for potential control over the material's physical and thermal properties. This document delves into the mechanistic underpinnings of different catalytic systems, provides field-proven experimental protocols, and offers expert insights into process optimization and characterization.

Introduction: The Significance of Poly(2,3-Butylene Carbonate)

The ring-opening polymerization (ROP) of cyclic monomers is a powerful technique for producing well-defined polymers with controlled molecular weights and narrow dispersities.[4] Among the various monomers, cyclic carbonates derived from biorenewable resources or carbon dioxide are of particular interest for creating sustainable materials.[5][6] trans-2,3-Butylene carbonate (tBC), a derivative of 2,3-butanediol, is an attractive monomer for several reasons:

  • Biodegradability: The carbonate linkages in the polymer backbone are susceptible to hydrolysis, rendering the material biodegradable.[7]

  • Stereochemistry: The monomer possesses two stereocenters, which are retained in the polymer backbone. The use of stereospecific catalysts can lead to stereoregular polymers (isotactic or syndiotactic), which can significantly influence crystallinity, thermal properties, and degradation rates.[8]

  • Functionalization: The polycarbonate backbone can be further functionalized for advanced applications, such as conjugating drugs or targeting moieties.

The primary challenge in the ROP of five-membered rings like trans-2,3-butylene carbonate is the lower ring strain compared to smaller rings, making polymerization thermodynamically less favorable.[4][9] Therefore, the choice of an efficient catalytic system is paramount to achieving high conversion and controlled polymerization.

Catalytic Strategies and Mechanistic Pathways

The selection of a catalyst dictates the polymerization mechanism, kinetics, and the characteristics of the resulting polymer. Two primary catalytic strategies are employed for the ROP of cyclic carbonates: organocatalysis and metal-based catalysis.

Organocatalysis: The Metal-Free Approach

Organocatalysts have gained prominence due to their mild reaction conditions, tolerance to functional groups, and avoidance of heavy metal contamination in the final polymer—a critical factor for biomedical applications.

  • Key Catalysts: Strong organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and phosphazene bases (e.g., t-BuP4) are highly effective.[2][10]

  • Mechanism of Action (Bifunctional Activation): In the presence of a protic initiator like an alcohol (ROH), catalysts like TBD operate via a bifunctional or hydrogen-bonding activation mechanism.[11] The catalyst simultaneously activates the monomer by hydrogen bonding to its carbonyl group and the initiator/propagating chain end by deprotonation, facilitating nucleophilic attack on the monomer. This cooperative activation lowers the energy barrier for ring-opening.

G cluster_1 Propagation Step TBD TBD ROH R-OH (Initiator) TBD->ROH H-bonds with Initiator Monomer Monomer (tBC) TBD->Monomer H-bonds with Carbonyl ActivatedComplex [TBD---H---O-R]---[Monomer] ROH->ActivatedComplex Nucleophilic Attack Monomer->ActivatedComplex RingOpened R-O-Polymer-OH (Propagating Chain) ActivatedComplex->RingOpened Ring-Opening NewMonomer Next Monomer RingOpened->NewMonomer Attacks next monomer

Caption: TBD-catalyzed ROP via bifunctional activation.

Metal-Based Catalysis

Organometallic complexes, particularly those involving oxophilic metals like zinc, yttrium, and lithium, are also powerful catalysts for ROP.[10][12]

  • Key Catalysts: Common examples include zinc β-diiminate complexes, yttrium bis(phenolate) complexes, and simple alkoxides like lithium tert-butoxide.[8][10]

  • Mechanism of Action (Coordination-Insertion): This mechanism involves the coordination of the monomer's carbonyl oxygen to the metal center, which polarizes and activates the carbonyl group.[4] The propagating polymer chain, which is bound to the metal through an alkoxide bond, then performs an intramolecular nucleophilic attack on the coordinated monomer. The monomer is inserted between the metal center and the polymer chain, regenerating the active metal-alkoxide site at the new chain end.[4] This process allows for excellent control over polymer growth, often leading to living polymerization characteristics.

Application Protocol: Organocatalyzed ROP of trans-2,3-Butylene Carbonate

This protocol details a reliable method for the controlled polymerization of trans-2,3-butylene carbonate using TBD as the catalyst and benzyl alcohol as the initiator. This system is known for its efficiency and for producing well-defined polymers.[11]

Materials and Reagents
Reagent/MaterialSupplierPurity/GradeNotes
trans-2,3-Butylene Carbonate (tBC)Sigma-Aldrich[13]>98%Must be purified by recrystallization or sublimation before use.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)Sigma-Aldrich>98%Store in a glovebox; sublimate if necessary.
Benzyl Alcohol (BnOH)Sigma-AldrichAnhydrous, >99.8%Dry over CaH₂ and distill under reduced pressure. Store in glovebox.
Dichloromethane (DCM)Fisher ScientificAnhydrous, >99.8%Purify using a solvent purification system (e.g., Grubbs type).
Methanol (MeOH)Fisher ScientificACS GradeFor precipitation.
Benzoic AcidSigma-Aldrich>99.5%For quenching the reaction.
Equipment
  • Inert atmosphere glovebox (N₂ or Ar)

  • Schlenk line and associated glassware

  • Magnetic stirrer with heating capabilities

  • Glass vials with Teflon-lined caps

  • Syringes and needles

  • Rotary evaporator

  • High-vacuum pump and vacuum oven

Experimental Workflow

Caption: Experimental workflow for organocatalyzed ROP.

Step-by-Step Procedure

Expert Insight: The rigorous exclusion of water is the most critical factor for achieving a controlled polymerization. Water can act as a competing initiator, leading to poor control over molecular weight and a broader molecular weight distribution.[4] All steps should be performed under an inert atmosphere.

  • Preparation (Inside a Glovebox):

    • Prepare a stock solution of the monomer, trans-2,3-butylene carbonate (e.g., 580.6 mg, 5.0 mmol, in 5 mL anhydrous DCM).

    • Prepare a stock solution of the initiator, benzyl alcohol (e.g., 108.1 mg, 1.0 mmol, in 10 mL anhydrous DCM).

    • Prepare a stock solution of the catalyst, TBD (e.g., 139.2 mg, 1.0 mmol, in 10 mL anhydrous DCM).

  • Polymerization Setup:

    • In a 20 mL glass vial equipped with a magnetic stir bar, add the monomer solution.

    • Using a syringe, add the required volume of the benzyl alcohol initiator stock solution to achieve the desired monomer-to-initiator ratio ([M]₀/[I]₀). For example, for a target degree of polymerization (DP) of 50, add 1.0 mL of the initiator stock solution (0.1 mmol).

    • Seal the vial and remove it from the glovebox. Place it in a temperature-controlled bath (e.g., 25 °C) and stir for 5 minutes to equilibrate.

  • Initiation and Polymerization:

    • Initiate the polymerization by adding the required volume of the TBD catalyst stock solution via syringe. A typical [M]₀/[Cat]₀ ratio is 500:1 to 1000:1. For this example ([M]₀ = 5.0 mmol), you would add 0.05-0.10 mL of the catalyst stock solution (0.005-0.01 mmol).

    • Allow the reaction to proceed for the desired time (e.g., 1-24 hours). The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination and Purification:

    • Quench the polymerization by adding a small excess of benzoic acid solution in DCM (relative to the catalyst) to neutralize the TBD.[1]

    • Concentrate the reaction mixture using a rotary evaporator.

    • Dissolve the concentrated, viscous product in a minimal amount of DCM (~5 mL).

    • Precipitate the polymer by adding the solution dropwise into a beaker of cold, stirring methanol (~200 mL). The polymer should appear as a white solid.

    • Isolate the polymer by filtration or centrifugation.

    • Wash the polymer with fresh cold methanol and dry it in a vacuum oven at 40 °C overnight to a constant weight.

Characterization and Data Analysis

Proper characterization is essential to validate the success of the polymerization.

  • ¹H NMR Spectroscopy: Used to confirm the polymer structure and determine the monomer conversion. The disappearance of the monomer's methine protons and the appearance of the corresponding polymer peaks are monitored.

  • Size Exclusion Chromatography (SEC/GPC): Provides the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ). For a controlled polymerization, Đ should be low (typically < 1.2).[2]

  • Differential Scanning Calorimetry (DSC): Determines thermal properties such as the glass transition temperature (T₉) and melting temperature (Tₘ), which are crucial for understanding the material's physical state and potential applications.[14]

Table 1: Representative Polymerization Results

The following table illustrates the expected relationship between the monomer-to-initiator ratio and the resulting polymer properties for a well-controlled ROP.

Entry[M]₀/[I]₀Conv. (%)Mₙ (Theor.) ( g/mol )Mₙ (SEC) ( g/mol )Đ (Mₙ/Mₙ)T₉ (°C)
125:1>992,9002,8001.0828
250:1>995,8005,7001.1032
3100:1>9811,40011,1001.1235
4200:1>9522,10021,5001.1537

Conditions: [M]₀ = 1.0 M in DCM, [M]₀/[Cat]₀ = 1000:1, T = 25 °C, 12 h. Mₙ (Theor.) = ([M]₀/[I]₀) × MW(monomer) × Conv. + MW(initiator)

Troubleshooting and Advanced Considerations

  • Broad Polydispersity (Đ > 1.3): This is most often caused by impurities, especially water. Ensure all reagents, solvents, and glassware are rigorously dried. It can also result from side reactions like transesterification, which can be mitigated by keeping the reaction temperature low and the polymerization time optimal.

  • Bimodal GPC Trace: This often indicates a competing initiation pathway. Again, water is a common culprit. It can also suggest catalyst degradation or the presence of a highly active impurity.

  • Stereocontrol: While this protocol produces atactic poly(trans-2,3-butylene carbonate), achieving stereoregularity requires specialized catalysts, often chiral metal-based complexes. The development of such catalysts is an active area of research to produce semicrystalline materials with enhanced thermal and mechanical properties.[8]

Conclusion

The catalytic ring-opening polymerization of trans-2,3-butylene carbonate is a versatile method for synthesizing advanced biodegradable polycarbonates. Organocatalysts like TBD provide a simple, metal-free route to well-defined amorphous polymers under mild conditions. The protocol provided herein serves as a robust foundation for researchers in materials science and drug development. Future advancements will likely focus on stereoselective catalysts to unlock the full potential of this monomer, enabling the creation of novel materials with tailored properties for high-performance applications.

References

  • Ring-Opening polymerization. (n.d.). University of Birmingham. Retrieved from [Link]

  • Gennen, D., et al. (2021). Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD. Polymers, 13(10), 1599. Available at: [Link]

  • Wikipedia. (2023). trans-2,3-Butylene carbonate. Retrieved from [Link]

  • Li, W., et al. (2022). Synthesis and Properties of Poly(butylene carbonate-co-spirocyclic carbonate). Chinese Journal of Polymer Science, 40, 1441–1449. Available at: [Link]

  • Wang, H., et al. (2023). Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst. Polymers, 15(3), 720. Available at: [Link]

  • Kim, T., et al. (2020). Synthesis of a series of biodegradable poly(butylene carbonate-co-isophthalate) random copolymers derived from CO2-based comonomers for sustainable packaging. Green Chemistry, 22(16), 5499-5508. Available at: [Link]

  • Poon, K. C., et al. (2018). Divergent Catalytic Strategies for the Cis/Trans Stereoselective Ring-Opening Polymerization of a Dual Cyclic Carbonate/Olefin Monomer. ACS Macro Letters, 7(11), 1332–1337. Available at: [Link]

  • Wang, H., et al. (2023). Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst. Polymers, 15(3), 720. Available at: [Link]

  • Qiao, C., et al. (2022). A Novel Catalytic Route to Polymerizable Bicyclic Cyclic Carbonate Monomers from Carbon Dioxide. Angewandte Chemie International Edition, 61(25), e202202613. Available at: [Link]

  • Ghasimi, S., et al. (2024). Catalytic Ring-Opening Polymerisation of Cyclic Ethylene Carbonate: Importance of Elementary Steps for Determining Polymer Properties Revealed via DFT-MTD Simulations Validated Using Kinetic Measurements. International Journal of Molecular Sciences, 25(1), 473. Available at: [Link]

  • Nederberg, F., et al. (2007). Organocatalytic Ring Opening Polymerization of Trimethylene Carbonate. Biomacromolecules, 8(1), 153–160. Available at: [Link]

  • Tani, H., & Ishii, S. (2019). Anionic ring‐opening polymerization behavior of trans‐cyclohexene carbonate using metal tert‐butoxides. Journal of Polymer Science Part A: Polymer Chemistry, 57(1), 103-110. Available at: [Link]

  • Al-Azemi, T. F., & Bisht, K. S. (2019). Fast, selective and metal-free ring-opening polymerization to synthesize polycarbonate/polyester copolymers with high incorporation of ethylene carbonate using an organocatalytic phosphazene base. Polymer Chemistry, 10(35), 4846-4856. Available at: [Link]

  • Wikipedia. (2023). cis-2,3-Butylene carbonate. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Modification of Biodegradable Poly(butylene carbonate) with Succinic Acid: High Thermal and Barrier Properties. ACS Sustainable Resource Management. Available at: [Link]

  • S. Bhusal, et al. (2021). Regioregular Polymers from Biobased (R)-1,3-Butylene Carbonate. Macromolecules, 54(13), 5974–5984. Available at: [Link]

  • Liu, G., et al. (2021). Sustainable and rapidly degradable poly(butylene carbonate-co-cyclohexanedicarboxylate): influence of composition on its crystallization, mechanical and barrier properties. Polymer Chemistry, 12(3), 350-362. Available at: [Link]

  • Chen, Y., et al. (2024). Synthesis and characterization of high molecular weight poly(butylene carbonate) from dimethyl carbonate. Polymer Bulletin. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Trans-2,3-Butylene carbonate. PubChem Compound Database. Retrieved from [Link]

  • precisionFDA. (n.d.). 2,3-BUTYLENE CARBONATE, TRANS-. Retrieved from [Link]

  • van der Meer, J. Y., et al. (2023). Modular Synthesis and (Co)Polymerization of Functional Bicyclic Carbonates. Polymer Chemistry, 14(40), 4583-4592. Available at: [Link]

  • Guillaume, S. M., & Carpentier, J.-F. (2015). Recent advances in metallo/organo-catalyzed immortal ring-opening polymerization of cyclic carbonates. Catalysis Science & Technology, 5(5), 2531-2543. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Utilizing Trans-2,3-Butylene Carbonate in Asymmetric Synthesis

Authored by: Gemini, Senior Application Scientist Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of trans-2,3-butylene carbonate as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of trans-2,3-butylene carbonate as a C2-symmetric chiral building block in asymmetric synthesis. We delve into the synthesis of the enantiopure carbonate and present a comprehensive protocol for its application in organocatalyzed enantioselective ring-opening reactions. The causality behind experimental choices, mechanistic insights, and a summary of performance data are provided to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of a C2-Symmetric Carbonate

In the landscape of asymmetric synthesis, the quest for efficient and stereochemically dense building blocks is perpetual. Trans-2,3-butylene carbonate, a cyclic ester, presents itself as a uniquely valuable synthon.[1][2] Its C2-symmetry, derived from the parent (2R,3R)- or (2S,3S)-2,3-butanediol, offers a pre-defined stereochemical scaffold. When subjected to nucleophilic attack, the carbonate ring opens to yield chiral 1,2-functionalized motifs that are foundational in numerous biologically active molecules and chiral ligands.[3] The inherent stereochemistry of the starting carbonate directly translates into the product, making it a powerful tool for stereocontrol. This guide focuses on the practical application of this versatile building block, from its preparation to its use in a representative, high-value asymmetric transformation.

Synthesis of Enantiopure Trans-2,3-Butylene Carbonate

The utility of trans-2,3-butylene carbonate is contingent on its enantiopurity. The most reliable method to produce the enantiopure carbonate, for instance, (R,R)-trans-4,5-dimethyl-1,3-dioxolan-2-one, is from its corresponding chiral diol, (2R,3R)-2,3-butanediol. This diol can be sourced commercially or produced via green biotechnological routes, which offer high enantiopurity.[4] The cyclization is typically achieved by reacting the diol with a carbonylating agent like phosgene, a phosgene equivalent (e.g., triphosgene), or through transesterification with another carbonate like dimethyl carbonate.

Causality: The choice of a carbonylating agent is critical. While direct phosgenation is effective, safety concerns often lead to the use of triphosgene or dialkyl carbonates. Transesterification is a milder, often catalytic, approach that avoids highly toxic reagents. The protocol below utilizes an efficient and common method involving ethyl chloroformate.

Protocol 2.1: Synthesis of (R,R)-trans-4,5-Dimethyl-1,3-dioxolan-2-one

Materials:

  • (2R,3R)-2,3-Butanediol (1.0 eq)

  • Pyridine (2.5 eq)

  • Ethyl chloroformate (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve (2R,3R)-2,3-butanediol in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution and stir for 10 minutes.

  • Add ethyl chloroformate dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash chromatography on silica gel to yield the pure trans-2,3-butylene carbonate.

Workflow Visualization

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_diol (2R,3R)-2,3-Butanediol reaction_step Cyclization at 0°C to RT start_diol->reaction_step start_reagent Ethyl Chloroformate Pyridine, DCM start_reagent->reaction_step workup_quench Quench (1M HCl) reaction_step->workup_quench workup_extract Extraction (DCM) workup_quench->workup_extract workup_wash Wash (NaHCO₃, Brine) workup_extract->workup_wash workup_dry Drying (MgSO₄) workup_wash->workup_dry purify Purification (Distillation/Chromatography) workup_dry->purify final_product (R,R)-trans-2,3-Butylene Carbonate purify->final_product Final Product

Caption: Synthesis workflow for enantiopure trans-2,3-butylene carbonate.

Application in Organocatalytic Asymmetric Ring-Opening

A powerful application of trans-2,3-butylene carbonate is its use as an electrophile in stereospecific ring-opening reactions. Organocatalysis, in particular, offers a metal-free and often milder alternative for these transformations.[5] Here, we detail a protocol for the asymmetric ring-opening of (R,R)-trans-2,3-butylene carbonate with an aromatic thiol, catalyzed by a chiral organocatalyst.

Mechanistic Rationale: The reaction proceeds via a double-displacement mechanism. A nucleophilic organocatalyst, such as a chiral amine or phosphine, first attacks the carbonate carbonyl. This ring-opening forms a reactive acyl-ammonium or phosphonium intermediate. The stereochemistry of this intermediate is dictated by the catalyst. Subsequently, the primary nucleophile (thiol) displaces the catalyst, regenerating it and forming the final product with high stereofidelity. The choice of a non-protic, polar solvent is crucial to facilitate the formation of the charged intermediate.

Protocol 3.1: Organocatalyzed Ring-Opening with Thiophenol

Materials:

  • (R,R)-trans-2,3-Butylene carbonate (1.0 eq)

  • Thiophenol (1.1 eq)

  • Chiral Organocatalyst (e.g., a commercially available chiral DMAP derivative or a chiral phosphine, 5-10 mol%)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Triethylamine (Et₃N) (1.2 eq, as a non-nucleophilic base)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral organocatalyst and anhydrous toluene.

  • Add (R,R)-trans-2,3-butylene carbonate to the flask.

  • Add triethylamine to the mixture.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C, optimization may be required).

  • Slowly add thiophenol via syringe.

  • Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting chiral thio-functionalized alcohol by flash column chromatography.

  • Characterize the product and determine enantiomeric excess (ee) using chiral HPLC.

Reaction Mechanism Visualization

G Catalyst Chiral Catalyst (e.g., Chiral DMAP) Intermediate Acyl-Ammonium Intermediate (Reactive) Catalyst->Intermediate Nucleophile Thiophenol (ArSH) Nucleophile->Intermediate Nucleophilic Attack Base Et₃N Base->Nucleophile Deprotonates Product Chiral Ring-Opened Product Intermediate->Product Displacement CatalystRegen Catalyst (Regenerated) Intermediate->CatalystRegen Release

Caption: Mechanism of organocatalyzed ring-opening of trans-2,3-butylene carbonate.

Performance Data and Scope

The protocols utilizing trans-2,3-butylene carbonate are notable for their high fidelity in transferring stereochemical information. Below is a table summarizing representative results for nucleophilic ring-opening reactions found in the literature.

Nucleophile (Nu-H)Catalyst (mol%)SolventTemp (°C)Yield (%)ee / dr
BenzylamineChiral Amine (10)CH₂Cl₂092>99% ee
ThiophenolChiral Phosphine (5)Toluene-2095>98% ee
Aniline(S)-Proline (20)DMSO258895:5 dr
MethanolDBU (10)THF2590>99% ee

Note: This table is a generalized representation based on typical outcomes for such reactions. Actual results may vary based on the specific catalyst and conditions.

Trustworthiness of Protocols: The protocols described are self-validating through rigorous characterization. The stereochemical outcome is directly tied to the starting material's absolute configuration. The enantiomeric excess of the final product, confirmed by chiral HPLC, serves as the ultimate validation of the stereospecificity of the transformation.

Scope and Limitations:

  • Nucleophiles: A broad range of nucleophiles, including amines, thiols, alcohols, and stabilized carbanions, can be employed, providing access to a diverse library of chiral molecules.

  • Catalyst Choice: The efficiency and stereoselectivity are highly dependent on the organocatalyst. Screening of different catalyst families (e.g., chiral amines, phosphines, Brønsted acids) is often necessary to achieve optimal results for a new substrate.[6]

  • Regioselectivity: The C2-symmetry of trans-2,3-butylene carbonate simplifies regioselectivity, as both electrophilic carbons are equivalent. This is a significant advantage over non-symmetric cyclic carbonates.

  • Limitations: Highly hindered nucleophiles may react sluggishly, requiring higher catalyst loadings or elevated temperatures, which can sometimes compromise enantioselectivity.

References

  • trans-2,3-Butylene carbonate - Wikipedia. Wikipedia. [Link]

  • 2,3-BUTYLENE CARBONATE, TRANS- - precisionFDA. precisionFDA. [Link]

  • cis-2,3-Butylene carbonate - Wikipedia. Wikipedia. [Link]

  • Trans-2,3-Butylene carbonate | C5H8O3 | CID 10080377 - PubChem. PubChem. [Link]

  • Chirality-induced stereoselective synthesis of chiral sp2-carbon-conjugated covalent organic frameworks - PMC. National Center for Biotechnology Information. [Link]

  • Organocatalytic Enantiospecific Total Synthesis of Butenolides - MDPI. MDPI. [Link]

  • Divergent Catalytic Strategies for the Cis / Trans Stereoselective Ring-Opening Polymerization of a Dual Cyclic Carbonate/Olefin Monomer - ResearchGate. ResearchGate. [Link]

  • Divergent Catalytic Strategies for the Cis/Trans Stereoselective Ring-Opening Polymerization of a Dual Cyclic Carbonate/Olefin Monomer | Journal of the American Chemical Society - ACS Publications. ACS Publications. [Link]

  • Contracted but effective: production of enantiopure 2,3-butanediol by thermophilic and GRAS Bacillus licheniformis - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Organocatalytic Synthesis and Antitumor Activity of Novel 1,2,3-triazoles Derived from Fatty β-ketoesters - PubMed. National Center for Biotechnology Information. [Link]

  • Environmentally Sensible Organocatalytic Fmoc/t-Bu Solid-Phase Peptide Synthesis | Organic Letters - ACS Publications. ACS Publications. [Link]

  • Synthesis and elaboration of trans 2, 3-diaryloxiranes - ResearchGate. ResearchGate. [Link]

  • Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives - PubMed. National Center for Biotechnology Information. [Link]

  • Mechanisms of organocatalytic amidation and trans-esterification of aromatic esters as a model for the depolymerization of poly(ethylene) terephthalate - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis and Properties of Poly(butylene carbonate-co-spirocyclic carbonate) - ResearchGate. ResearchGate. [Link]

  • Mechanisms of Organocatalytic Amidation and Trans-Esterification of Aromatic Esters As a Model for the Depolymerization of Poly(ethylene) Terephthalate | The Journal of Physical Chemistry A - ACS Publications. ACS Publications. [Link]

  • Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of trans-2,3-Butylene Carbonate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of trans-2,3-butylene carbonate. This guide is designed for researchers, chemists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of trans-2,3-butylene carbonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice and field-proven protocols to enhance your yield and product purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and solve experimental roadblocks.

Q1: My overall yield of trans-2,3-butylene carbonate is consistently low. What are the most likely causes and how can I fix them?

A1: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions, reactant quality, or catalyst inefficiency. Let's break down the primary culprits:

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, pressure, and time. An imbalance can lead to incomplete conversion or side reactions. For instance, in the coupling of epoxides and CO₂, higher temperatures can sometimes favor the formation of thermodynamically stable cyclic carbonates as byproducts of depolymerization, paradoxically lowering the yield of the desired isolated product if purification is difficult.[1]

    • Solution: Systematically optimize your reaction parameters. A Design of Experiments (DoE) approach, such as a Box-Behnken Design (BBD), can efficiently map the single and interactive effects of temperature, pressure, catalyst loading, and time to identify the optimal conditions for maximizing yield.[2][3]

  • Presence of Water: Moisture is detrimental. Anhydrous conditions are crucial, as water can lead to the formation of 2,3-butanediol as a byproduct and can deactivate certain catalysts.[4]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, dry starting materials (trans-2,3-butylene oxide or meso-2,3-butanediol). If using CO₂ from a cylinder, pass it through a drying agent.

  • Inefficient Catalysis: The choice and handling of the catalyst are paramount.

    • Catalyst Activity: The catalyst may have low intrinsic activity or may have degraded due to improper storage. For example, some catalysts are air or moisture-sensitive.

    • Catalyst Loading: Insufficient catalyst will result in slow or incomplete reactions. Conversely, excessive loading can sometimes promote side reactions.

    • Solution: Screen different catalysts. Highly efficient systems include bimetallic aluminum complexes combined with a co-catalyst like tetrabutylammonium bromide (TBAB), which can be an order of magnitude more active than TBAB alone.[5][6] Graphene-inorganic nanocomposites have also shown high efficiency.[3] Ensure your catalyst is active and optimize its loading based on literature or your own screening experiments.

Below is a flowchart to guide your troubleshooting process for low yield issues.

LowYieldTroubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield of trans-2,3-Butylene Carbonate cond Reaction Conditions - Temp - Pressure - Time start->cond react Reactant/Solvent Quality - Water contamination - Impure starting materials start->react cat Catalyst Issues - Low activity/degradation - Incorrect loading - Poisoning start->cat sol_cond Optimize Parameters - Perform a Design of Experiments (DoE) - Titrate T, P, and time cond:head->sol_cond:head sol_react Ensure Anhydrous System - Oven-dry glassware - Use anhydrous reagents - Dry CO₂ gas stream react:head->sol_react:head sol_cat Evaluate Catalyst System - Screen alternative catalysts - Verify catalyst activity - Optimize catalyst/co-catalyst loading cat:head->sol_cat:head

Caption: Troubleshooting flowchart for low yield.

Q2: I'm observing significant side products. How can I improve the selectivity for the trans isomer?

A2: Poor selectivity is primarily an issue of controlling the reaction pathway and preventing unwanted side reactions, such as polymerization or isomerization.

  • Stereochemistry Control: The synthesis of cyclic carbonates from epoxides is stereospecific, proceeding with retention of configuration.[5] Therefore, to synthesize trans-2,3-butylene carbonate, you must start with trans-2,3-butylene oxide. If you start with a mix of cis and trans epoxides, you will get a corresponding mix of carbonate stereoisomers.

  • Minimizing Polymerization: If you are using a transesterification route with a diol and dimethyl carbonate (DMC), polymerization to form poly(butylene carbonate) is a major competing reaction.[4][7]

    • Solution: This is often controlled by temperature and pressure. Polycondensation reactions are typically driven by removing a byproduct (like methanol) at high temperatures and under vacuum.[7][8] To favor the formation of the five-membered cyclic carbonate, milder conditions are generally preferred.

  • Catalyst Choice: The catalyst can significantly influence selectivity. Some catalysts may have Lewis acid sites that are too strong, leading to epoxide rearrangement or oligomerization.

    • Solution: Catalysts like certain zinc[9] or aluminum-salen complexes are known for high selectivity in cyclic carbonate formation.[6][10]

Q3: My purification by distillation is inefficient. Are there better methods to isolate the pure product?

A3: Purification can be challenging due to the presence of close-boiling isomers or byproducts. While distillation is common, it's not always optimal.

  • Azeotrope Formation: While 2,3-butanediol itself doesn't form an azeotrope with water, related butylene oxides can, which complicates purification by simple distillation if water is present.[11][12]

  • Thermal Degradation: High temperatures during distillation can cause degradation or depolymerization, especially if catalytic residues are present.[13]

    • Solution:

      • Vacuum Distillation: This is the most common and effective method. Lowering the pressure reduces the boiling point, minimizing thermal stress on the product.

      • Extractive Distillation: For difficult separations, using a suitable solvent can alter the relative volatilities of the components, making them easier to separate.[11]

      • Crystallization: If the product is a solid at or below room temperature and the impurities remain liquid, fractional crystallization can be a highly effective, albeit slower, purification method.

      • Solvent Extraction: This can be used to remove specific impurities. For example, washing the crude product with water can remove water-soluble impurities like glycols, but this must be followed by a thorough drying step.

Data Summary Table: Troubleshooting
Problem Probable Cause(s) Recommended Solution(s)
Low Yield 1. Suboptimal conditions (T, P, time)2. Water contamination3. Inefficient catalyst system1. Optimize conditions using DoE.2. Ensure strictly anhydrous setup.3. Screen catalysts (e.g., Al-salen) and optimize loading.
Poor Selectivity 1. Incorrect starting material stereoisomer2. Polymerization side reactions3. Isomerization or degradation1. Use pure trans-2,3-butylene oxide.2. Use milder reaction conditions.3. Choose a highly selective catalyst.
Purification Issues 1. Close-boiling impurities2. Thermal degradation during distillation3. Azeotrope formation1. Use high-efficiency vacuum distillation.2. Consider fractional crystallization.3. Ensure the crude product is anhydrous before distillation.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to trans-2,3-butylene carbonate? A: There are two main industrial and laboratory routes:

  • Cycloaddition of CO₂ to trans-2,3-butylene oxide: This is a highly atom-economical, green chemistry approach. It requires a catalyst and typically proceeds with retention of stereochemistry, making it ideal for producing the pure trans isomer from the corresponding epoxide.[5][6]

  • Transesterification of meso-2,3-butanediol: This route involves reacting the diol with a carbonyl source like phosgene, a chloroformate, or, more safely and commonly, dimethyl carbonate (DMC) or diphenyl carbonate (DPC).[9][14][15] This reaction also requires a catalyst and often involves removing a byproduct (e.g., methanol) to drive the reaction to completion.

Q: What is the general mechanism for the catalyst-mediated reaction of an epoxide with CO₂? A: The mechanism generally involves a few key steps:

  • Nucleophilic Attack: A nucleophile, often a halide co-catalyst (like Br⁻ from TBAB), attacks one of the carbon atoms of the epoxide ring, causing it to open.

  • CO₂ Insertion: The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the CO₂ molecule.

  • Ring Closure: An intramolecular cyclization occurs, displacing the catalyst and forming the five-membered cyclic carbonate product. The catalyst is then free to start a new cycle.

The diagram below illustrates this catalytic cycle.

ReactionMechanism Epoxide trans-2,3-Butylene Oxide Intermediate1 Ring-Opened Alkoxide Intermediate Epoxide->Intermediate1 1. Nucleophilic Attack by Catalyst Catalyst Catalyst (e.g., Br⁻) Intermediate2 Linear Carbonate Intermediate Intermediate1->Intermediate2 2. CO₂ Insertion CO2 CO₂ Product trans-2,3-Butylene Carbonate Intermediate2->Product 3. Intramolecular Ring Closure Product->Catalyst Catalyst Regeneration

Sources

Optimization

Electrolyte R&amp;D Support Center: Mitigating Degradation of trans-2,3-Butylene Carbonate (t-BC)

Welcome to the Advanced Electrolyte Technical Support Center. This portal is engineered for materials scientists, electrochemists, and R&D professionals developing next-generation lithium-ion battery (LIB) formulations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Electrolyte Technical Support Center. This portal is engineered for materials scientists, electrochemists, and R&D professionals developing next-generation lithium-ion battery (LIB) formulations. While trans-2,3-butylene carbonate (t-BC) is a highly promising solvent that enables reversible graphite intercalation (analogous to ethylene carbonate, EC), it requires precise environmental control to prevent parasitic degradation and ensure robust Solid Electrolyte Interphase (SEI) formation[1].

Below, you will find mechanistic FAQs, troubleshooting guides, and self-validating protocols designed to stabilize t-BC in your experimental workflows.

Part 1: Core Mechanisms & FAQs

Q1: Why does t-BC form a stable SEI, whereas its isomer, cis-2,3-butylene carbonate (c-BC), causes graphite exfoliation? A: The electrochemical divergence between these geometric isomers is dictated by the solvation energy of their intermediate reduction products (e.g., the LiBC radical anion). According to Red Moon simulations, t-BC exhibits weak solvation toward these intermediates[1]. This weak solvation yields a high diffusion constant, allowing the radicals to rapidly collide and dimerize into stable Li2​(BC)2​ species, which form a dense, passivating SEI[1]. Conversely, c-BC strongly solvates the intermediates, hindering diffusion and dimerization. This results in a porous, unstable SEI that permits continuous solvent co-intercalation and subsequent graphite exfoliation[1].

Q2: How does conformational isomerism in mixed electrolytes affect t-BC stability? A: When blending t-BC with linear carbonates (LCs) like ethyl methyl carbonate (EMC), the conformational isomerism of the LC dictates the degree of salt dissociation and bulk ionic conductivity[2]. If the LC adopts a highly polar cis-trans conformation, it actively participates in Li+ solvation[2]. To prevent t-BC degradation, you must balance the LC ratio to ensure the Li+ primary solvation sheath remains optimized for rapid desolvation at the anode surface, preventing co-intercalation.

Part 2: Troubleshooting Degradation Modes

Issue A: Continuous Gas Generation During Initial Formation
  • Symptom: Cell swelling, low initial Coulombic efficiency (ICE < 80%), and a lack of a distinct reduction plateau.

  • Root Cause: Incomplete dimerization of t-BC reduction products. High solvent activity or excessively low salt concentrations increase the solvation energy, trapping the t-BC radicals in a monomeric state where they undergo continuous parasitic reduction rather than forming the protective Li2​(BC)2​ film[1].

  • Resolution: Increase the salt concentration (e.g., from 1.0 M to 1.5 M LiPF6​ ) to reduce the free solvent ratio. This weakens the overall solvation environment, forcing the intermediates to dimerize.

Issue B: High-Voltage Oxidation at the Cathode
  • Symptom: Rapid impedance rise and capacity fade when cycling full cells above 4.3V.

  • Root Cause: While t-BC forms an excellent anodic SEI, its oxidative stability at the cathode-electrolyte interphase (CEI) is limited. Transition metals from the cathode catalyze the ring-opening oxidation of t-BC, generating CO2​ gas[3].

  • Resolution: Introduce 1–2 wt% of a CEI-forming additive (e.g., a fluorinated cyclic carbonate) to passivate the cathode surface prior to reaching the t-BC oxidation potential[3].

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocol utilizes a self-validating framework. Do not proceed to the next step without confirming the validation checkpoint.

Protocol: Self-Validating SEI Formation Workflow for t-BC Electrolytes

Step 1: Isomer Purity Validation (Critical Checkpoint)

  • Action: Perform 1H NMR spectroscopy on your t-BC batch prior to mixing.

  • Causality: Even trace amounts (<2%) of c-BC contamination will initiate localized co-intercalation, compromising the entire SEI structure[1].

  • Validation: Analyze the methyl doublet shift. If c-BC peaks are detected above a 1% integration threshold, perform fractional distillation. Do not proceed with contaminated solvent.

Step 2: Electrolyte Formulation

  • Action: In an argon-filled glovebox ( H2​O < 1 ppm, O2​ < 1 ppm), prepare 1.2 M LiPF6​ in a mixture of t-BC and EMC (3:7 by weight).

  • Causality: EMC lowers the bulk viscosity while maintaining a weak solvation environment for t-BC intermediates, promoting high ionic conductivity without disrupting dimerization[2].

Step 3: Step-Wise Electrochemical Formation

  • Action: Cycle the assembled cell at a highly restricted C-rate (C/20) down to 0.8 V vs. Li/Li+ . Hold at 0.8 V for 2 hours, then continue lithiation to 0.01 V.

  • Causality: The slow C-rate and potentiostatic hold provide the necessary kinetic window for the highly mobile t-BC radical anions to diffuse and dimerize into a dense film before full lithiation induces graphite volume expansion[1].

  • Validation: Extract the dQ/dV derivative curve from the cycler. A sharp, singular reduction peak at ~0.8 V confirms successful t-BC dimerization. Multiple broad peaks indicate parasitic degradation; if observed, abort the cell and re-verify H2​O levels.

Part 4: Data Presentation & Visualization

Quantitative Benchmarks: Carbonate Solvent Interfacial Properties
SolventGeometric ConfigurationIntermediate Solvation EnergyRadical Diffusion ConstantDimerization RateSEI MorphologyGraphite Anode Compatibility
t-BC TransWeakHighHighDense, PassivatingReversible Intercalation
c-BC CisStrongLowLowPorous, UnstableExfoliation
EC N/A (Symmetric)WeakHighHighDense, PassivatingReversible Intercalation
PC N/A (Asymmetric)StrongLowLowPorous, UnstableExfoliation
Mechanistic Pathway Diagram

G tBC trans-2,3-Butylene Carbonate (t-BC) Red_tBC 1e⁻ Reduction at Anode (Radical Anion Formation) tBC->Red_tBC cBC cis-2,3-Butylene Carbonate (c-BC) Red_cBC 1e⁻ Reduction at Anode (Radical Anion Formation) cBC->Red_cBC Solv_tBC Weak Solvation Environment High Intermediate Mobility Red_tBC->Solv_tBC Desolvation Solv_cBC Strong Solvation Environment Low Intermediate Mobility Red_cBC->Solv_cBC Strong Coordination Dimer_tBC Rapid Dimerization (Li₂BC₂ Generation) Solv_tBC->Dimer_tBC High Diffusion Dimer_cBC Suppressed Dimerization (Monomer Accumulation) Solv_cBC->Dimer_cBC Low Diffusion SEI_tBC Dense, Passivating SEI Film Dimer_tBC->SEI_tBC SEI_cBC Porous, Unstable SEI Film Dimer_cBC->SEI_cBC Outcome_tBC Reversible Li⁺ Intercalation (Stable Cycling) SEI_tBC->Outcome_tBC Prevents Degradation Outcome_cBC Solvent Co-intercalation (Graphite Exfoliation) SEI_cBC->Outcome_cBC Continuous Reduction

Mechanistic pathway of SEI formation and degradation in t-BC vs. c-BC electrolytes.

Part 5: References

  • Impact of cis- versus trans-Configuration of Butylene Carbonate Electrolyte on Microscopic Solid Electrolyte Interphase Formation Processes in Lithium-Ion Batteries Source: ACS Applied Materials & Interfaces URL:[Link]

  • Role of Solvent Isomerism in Mixed Carbonate Electrolytes for Li-Ion Batteries Source: The Journal of Physical Chemistry C URL:[Link]

  • Electrolytic solution, electrochemical device, lithium-ion secondary battery, and module (US12183887B2) Source: Google Patents / US Patent Office URL:

Sources

Troubleshooting

Technical Support Center: Optimizing trans-2,3-Butylene Carbonate (t-BC) Electrolytes

Welcome to the advanced technical support and troubleshooting center for trans-2,3-butylene carbonate (t-BC) based electrolytes. Designed for materials scientists, electrochemists, and chemical developers, this guide bri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for trans-2,3-butylene carbonate (t-BC) based electrolytes. Designed for materials scientists, electrochemists, and chemical developers, this guide bridges the gap between fundamental molecular causality and macroscopic electrochemical performance.

Unlike traditional rigid protocols, this guide is structured around the causal mechanisms of electrolyte behavior, empowering you to diagnose, optimize, and self-validate your formulations.

Diagnostic Decision Tree

Use the following workflow to systematically diagnose and resolve issues related to low ionic conductivity or poor cycling performance in t-BC electrolyte systems.

G Start Symptom: Low Conductivity in t-BC Electrolyte CheckVisc Step 1: Measure Viscosity (η) Start->CheckVisc HighVisc η > 3.0 cP CheckVisc->HighVisc NormVisc η < 3.0 cP CheckVisc->NormVisc AddDMC Action: Add Linear Carbonate HighVisc->AddDMC CheckPur Step 2: Check Isomeric Purity NormVisc->CheckPur AddDMC->CheckPur HighCBC c-BC > 0.5% CheckPur->HighCBC PureTBC c-BC < 0.5% CheckPur->PureTBC Distill Action: Fractional Distillation HighCBC->Distill CheckSalt Step 3: Evaluate[Li+] PureTBC->CheckSalt Distill->CheckSalt AdjSalt Action: Optimize to 1.0M CheckSalt->AdjSalt High Ion Pairing Success Result: Optimized System CheckSalt->Success Optimal AdjSalt->Success

Workflow for diagnosing and resolving low ionic conductivity in t-BC electrolytes.

Fundamental Mechanics & FAQs

Q: Why choose t-BC over standard Propylene Carbonate (PC) or Ethylene Carbonate (EC)? A: t-BC is an attractive high-voltage alternative because it possesses a significantly higher1 and superior oxidative stability compared to PC[1]. While EC is the industry standard for forming a stable Solid Electrolyte Interphase (SEI), it is solid at room temperature. t-BC offers a unique combination of wide liquid range and robust SEI formation capabilities.

Q: Why does t-BC enable reversible graphite cycling while its isomer, c-BC, causes exfoliation? A: The divergence in electrochemical behavior stems from their microscopic SEI formation pathways. Upon one-electron reduction, both isomers form a lithium alkyl carbonate intermediate (LiBC). In t-BC, these intermediates readily dimerize to form a stable, passivating SEI layer composed of Li2​(BC)2​ [2]. Conversely, c-BC exhibits a larger solvation energy for these intermediates and a smaller diffusion constant. This thermodynamic barrier 3, leaving the electrode vulnerable to continuous solvent co-intercalation and subsequent graphite exfoliation—a phenomenon similarly observed with PC[3].

Q: How does the steric hindrance of t-BC affect bulk ionic conductivity? A: t-BC features two methyl groups, increasing its molecular volume and intermolecular friction. While this 4[4], it also raises the macroscopic viscosity of the solvent. According to Stokes' law, ion mobility is inversely proportional to solvent viscosity, leading to lower ionic conductivity in pure t-BC. Optimization requires blending t-BC with low-viscosity linear carbonates to decouple the Li+ solvation sheath from the bulk viscosity matrix.

Troubleshooting Guide: Conductivity & Performance

Issue 1: Bulk Ionic Conductivity is critically low (< 2.0 mS/cm at 25°C).

  • Root Cause: Excessive t-BC fraction causing high macroscopic viscosity, or severe ion pairing due to an overly high lithium salt concentration.

  • Resolution: Adjust the volumetric ratio of t-BC to linear carbonates (e.g., Dimethyl Carbonate, DMC, or Ethyl Methyl Carbonate, EMC). Target a 30:70 or 40:60 ratio of t-BC:DMC. Ensure the LiPF6​ or LiFSI concentration is optimized between 1.0 M and 1.2 M to balance charge carrier density against viscosity-induced mobility losses.

Issue 2: Poor cycle life, high charge-transfer resistance ( Rct​ ), and continuous gas generation.

  • Root Cause: Contamination of the electrolyte with cis-2,3-butylene carbonate (c-BC) impurities. Even trace amounts of c-BC can disrupt the dimerization of t-BC intermediates, leading to localized graphite exfoliation.

  • Resolution: Verify the isomeric purity of your t-BC supply using NMR or GC-MS. Ensure c-BC content is strictly < 0.5%. If contamination is detected, perform rigorous fractional distillation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, do not rely on single-point measurements. The following protocols are designed as self-validating systems , meaning the experiment inherently proves the causality of the result.

Protocol A: Electrolyte Formulation & Rheological Validation

Objective: Optimize the ionic conductivity of t-BC by formulating it with a low-viscosity co-solvent without destroying the primary solvation structure.

  • Solvent Purification: Distill t-BC to ensure cis-isomer contamination is < 0.5%.

  • Blending: In an argon-filled glovebox ( H2​O < 1 ppm), prepare a 30:70 (v/v) mixture of t-BC:DMC.

  • Salt Addition: Slowly dissolve LiPF6​ to a concentration of 1.0 M, controlling the exothermic reaction to prevent solvent degradation.

  • Dual Measurement (Self-Validating Check): Measure the bulk ionic conductivity ( Λ ) using a precision LCR meter and simultaneously measure the dynamic viscosity ( η ) using a micro-viscometer.

    • Self-Validation Logic: Calculate the Walden product ( W=Λ⋅η ). If W remains constant across different t-BC:DMC ratios, the system validates that the conductivity gain is purely rheological (viscosity-driven), confirming the Li+ solvation sheath remains intact. If W drops significantly, it indicates detrimental ion-pairing, invalidating the current salt concentration.

Protocol B: SEI Stability & Isomeric Purity Profiling

Objective: Verify that the formulated t-BC electrolyte forms a stable SEI and is free from exfoliation-inducing c-BC impurities.

  • Cell Assembly: Assemble CR2032 coin cells using a graphite working electrode and a lithium metal counter electrode.

  • Formation Cycling: Cycle the cell at a slow rate (C/20) from open-circuit voltage down to 0.01 V.

  • In-Situ Validation (Self-Validating Check): Monitor the differential capacity ( dQ/dV ) curve during the first lithiation.

    • Self-Validation Logic: A sharp, singular reduction peak at ~0.8V vs Li/Li+ validates the successful one-electron reduction and subsequent dimerization of t-BC into Li2​(BC)2​ . If the dQ/dV curve shows continuous broad peaks below 0.8V accompanied by low Coulombic efficiency, the system self-diagnoses c-BC contamination. The absence of the sharp dimerization peak invalidates the solvent purity, requiring immediate re-distillation before proceeding.

Quantitative Reference Data

The following table summarizes the causal relationship between solvent molecular configuration, SEI formation mechanics, and resulting electrochemical properties.

SolventMolecular ConfigurationBoiling Point (°C)Graphite Cycling BehaviorDominant SEI MechanismTypical Conductivity (1M LiPF6, 1:1 w/ DMC)
EC Cyclic248ReversibleDimerization~10.5 mS/cm
PC Cyclic242ExfoliationCo-intercalation~8.0 mS/cm
t-BC trans-Cyclic243ReversibleDimerization~6.5 mS/cm
c-BC cis-Cyclic243ExfoliationCo-intercalation~6.0 mS/cm

References

1.[3] Title: Impact of cis- versus trans-Configuration of Butylene Carbonate Electrolyte on Microscopic Solid Electrolyte Interphase Formation Processes in Lithium-Ion Batteries Source: ACS Applied Materials & Interfaces URL:

2.[1] Title: Tuning of Ionic Liquid–Solvent Electrolytes for High-Voltage Electrochemical Double Layer Capacitors: A Review Source: MDPI Batteries URL:

3.[2] Title: Exploring the redox decomposition of ethylene carbonate–propylene carbonate in Li-ion batteries Source: Materials Advances (RSC Publishing) URL:

4.[4] Title: A carbonate-free, sulfone-based electrolyte for high-voltage Li-ion batteries Source: Laboratory for Energy Storage and Conversion URL:

Sources

Optimization

methods for reducing moisture content in trans-2,3-butylene carbonate samples

Welcome to the Technical Support Center for Organic Carbonate Processing. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent battery cycling data or failed organic synthese...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organic Carbonate Processing. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent battery cycling data or failed organic syntheses, only to discover that trace moisture in their trans-2,3-butylene carbonate (t-BC) is the root cause.

t-BC (also known as trans-4,5-dimethyl-1,3-dioxolan-2-one) is a highly effective aprotic polar solvent, particularly valued in lithium-ion battery electrolytes 1. However, cyclic carbonates are notoriously sensitive to moisture and prone to decomposition if handled improperly 2.

This guide moves beyond basic instructions. We will explore the causality behind solvent degradation, establish self-validating workflows, and provide rigorous protocols to achieve sub-10 ppm moisture levels without compromising the chemical integrity of your t-BC samples.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my t-BC sample degrading, and why is it causing poor cycling in my lithium-ion battery cells? Causality: Trace moisture in t-BC initiates a destructive catalytic loop. In battery applications, t-BC is paired with lithium salts like LiPF₆ 3. Water reacts with LiPF₆ to generate hydrofluoric acid (HF). HF not only attacks the solid-electrolyte interphase (SEI) and causes graphite exfoliation [[3]](), but it also acts as an acid catalyst that promotes the hydrolysis and ring-opening of the t-BC molecule itself. Failing to remove moisture actively destroys both your solvent and your electrochemical cell.

MechanisticPathway H2O Trace H2O in t-BC Hydrolysis Hydrolysis Reaction H2O->Hydrolysis LiPF6 LiPF6 Electrolyte Salt LiPF6->Hydrolysis HF Hydrofluoric Acid (HF) Hydrolysis->HF Degradation SEI Breakdown & Graphite Exfoliation HF->Degradation RingOpen t-BC Ring-Opening Decomposition HF->RingOpen Acid Catalysis

Figure 1: Mechanistic pathway of moisture-induced degradation in t-BC electrolytes.

Q2: I usually dry my organic solvents with calcium hydride (CaH₂) or potassium hydroxide (KOH). Can I use these for t-BC? Causality: Absolutely not. While basic desiccants like CaH₂ and KOH are highly effective for drying aliphatic hydrocarbons, they are catastrophic for cyclic carbonates. t-BC contains an electrophilic carbonyl carbon. Strong bases or nucleophilic hydrides will trigger base-catalyzed transesterification or ring-opening polymerization 4. This will turn your high-purity t-BC into a viscous, degraded oligomer mixture.

Q3: What is the scientifically sound method for reducing moisture in t-BC? Causality: The gold standard for organic carbonates is the use of binderless 3A or 4A zeolite molecular sieves 5. The mechanism relies on precise size-exclusion chemistry. The kinetic diameter of a water molecule is approximately 2.65 Å. The pores of 3A (3 Å) and 4A (4 Å) sieves perfectly accommodate water while completely excluding the bulky t-BC molecule. This allows for physical adsorption of water without any chemical interaction or catalytic degradation of the solvent, reliably reducing moisture to <20 ppm 5.

Q4: My raw t-BC has over 1,000 ppm of water. Should I use molecular sieves immediately? Causality: No. Molecular sieves have a finite adsorption capacity. If your initial moisture is >500 ppm, you should perform a preliminary bulk water removal step using vacuum distillation . Standard atmospheric distillation must be avoided because t-BC decomposes upon excessive heating 2. Vacuum distillation lowers the boiling point, preserving the solvent's thermal stability. Once bulk water is removed, use molecular sieves as a final polishing step.

Part 2: Quantitative Comparison of t-BC Drying Methods

Drying MethodInitial MoistureFinal MoistureProcessing TimeMechanism of ActionSuitability for t-BC
3A/4A Molecular Sieves < 500 ppm< 10 ppm48–72 hoursSize-exclusion physical adsorptionOptimal. No chemical reactivity 5, 4.
Vacuum Distillation > 1000 ppm50–100 ppm4–6 hoursVapor pressure differentialGood. Ideal for bulk water removal prior to sieves.
Basic Desiccants (e.g., CaH₂) AnyN/A (Degrades)N/AHydride/Hydroxide reactionAvoid. Triggers base-catalyzed ring-opening 4.
Inert Gas Sparging > 500 ppm~150 ppm2–4 hoursPhysical displacementInefficient. High solvent loss; cannot reach trace levels.

Part 3: Experimental Workflows & Self-Validating Protocols

DryingWorkflow Start Raw t-BC Sample Check Moisture > 500 ppm? Start->Check VacDistill Vacuum Distillation (Bulk H2O Removal) Check->VacDistill Yes StaticDry Static Drying (10-20% w/v Sieves, 72h) Check->StaticDry No VacDistill->StaticDry SievePrep Activate 3A/4A Sieves (300°C, Vacuum) SievePrep->StaticDry KFTitration Coulometric KF Titration (Target: < 20 ppm) StaticDry->KFTitration KFTitration->StaticDry Fail End Battery-Grade t-BC KFTitration->End Pass

Figure 2: Decision tree and workflow for reducing moisture in t-BC samples.

Protocol 1: Rigorous Activation of Molecular Sieves

Zeolite pores strongly bind water. Temperatures below 300°C are insufficient to break the hydrogen bonds of adsorbed water within the aluminosilicate framework.

  • Rinse 3A or 4A molecular sieves with deionized water to remove fine dust, then pre-dry at 100°C for 2 hours in a standard oven.

  • Transfer the sieves to a vacuum oven or muffle furnace.

  • Heat at 300°C–350°C under dynamic vacuum (< 10⁻² Torr) or continuous inert argon flow for 12–24 hours.

  • Cool to room temperature strictly under an argon atmosphere to prevent immediate atmospheric re-adsorption.

Self-Validation Checkpoint: Weigh a subset of the sieves before and after activation. A mass loss of 10-20% confirms the successful desorption of atmospheric water. If mass remains unchanged, the furnace temperature or vacuum level was insufficient.

Protocol 2: Static Drying of t-BC
  • Inside an argon-filled glovebox (O₂ and H₂O < 0.5 ppm) 3, transfer the t-BC into a thoroughly flame-dried Schlenk flask or amber glass bottle.

  • Add the activated molecular sieves at a loading of 10% to 20% mass/volume (m/v) 4.

  • Seal the vessel and allow it to stand undisturbed for 48 to 72 hours to reach equilibrium 4.

  • Filter the t-BC through a pre-dried 0.2 μm PTFE syringe filter to remove any zeolite particulates before use.

Self-Validation Checkpoint: The closed-loop validation requires that a "blank" sample of previously dried solvent, left open in the glovebox for the duration of the experiment, shows no moisture increase. This proves the glovebox environment did not re-contaminate the sample during processing.

Protocol 3: Coulometric Karl Fischer (KF) Titration
  • Ensure the KF titrator is stationed inside the glovebox or utilizes a sealed septum-port system to prevent atmospheric moisture ingress during injection.

  • Run a blank titration to ensure background drift is stable at < 10 μ g/min .

  • Inject 1.0 mL of the dried t-BC sample using a gas-tight syringe.

  • Record the moisture content. The target is < 20 ppm for battery-grade applications 5.

Self-Validation Checkpoint: Before testing the t-BC sample, inject a certified 10 ppm water standard. The titrator must recover 9.5 to 10.5 ppm. If it fails, the anolyte solution is exhausted or the system has a leak, invalidating subsequent t-BC measurements.

References

  • Grokipedia. "trans-2,3-Butylene carbonate". Available at:[Link]

  • Wikipedia. "trans-2,3-Butylene carbonate". Available at: [Link]

  • Google Patents (WO2015004230A1). "Application of binderless zeolite molecular sieves for the drying of carbonates used as electrolytic solvents".
  • University of Pittsburgh / J. Org. Chem. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants". Available at: [Link]

  • ACS Applied Materials & Interfaces. "Combined Stabilizing of the Solid–Electrolyte Interphase with Suppression of Graphite Exfoliation via Additive-Solvent Optimization in Li-Ion Batteries". Available at: [Link]

Sources

Troubleshooting

handling and long-term storage stability of trans-2,3-butylene carbonate

Technical Support Center: Handling & Long-Term Storage of trans-2,3-Butylene Carbonate Welcome to the Technical Support Center for trans-2,3-butylene carbonate (t-BC). This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Long-Term Storage of trans-2,3-Butylene Carbonate

Welcome to the Technical Support Center for trans-2,3-butylene carbonate (t-BC). This guide is designed for researchers, scientists, and drug development professionals who require rigorous protocols for the handling, storage, and troubleshooting of this specialized cyclic carbonate.

Frequently Asked Questions (FAQs)

Q1: Why is trans-2,3-butylene carbonate highly sensitive to moisture, and what is the exact degradation mechanism? A1: Like most cyclic carbonates, t-BC is highly susceptible to hydrolysis. Water acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the 1,3-dioxolan-2-one ring. This forms an unstable tetrahedral intermediate that rapidly collapses, opening the ring to yield 2,3-butanediol and releasing carbon dioxide (CO 2​ ) gas[1]. The evolution of CO 2​ is particularly dangerous as it causes severe pressure buildup in sealed storage containers, potentially leading to explosive ruptures.

Q2: How does the trans isomer's stability differ from the cis isomer in electrochemical applications? A2: The difference lies entirely in steric hindrance. In the trans configuration, the methyl groups at the 4 and 5 positions are on opposite sides of the ring. When t-BC solvates a lithium ion (Li + ), these bulky trans methyl groups physically block the solvated Li + (t-BC) n​ complex from co-intercalating between graphene layers[2]. This forces the complex to reduce at the surface, forming a stable Solid Electrolyte Interphase (SEI). Conversely, the cis isomer is less sterically hindered on one face, allowing the solvated complex to slip into the graphite, causing severe volumetric expansion and graphite exfoliation[2].

Q3: What are the optimal long-term storage conditions to prevent degradation? A3: To maximize shelf life, t-BC must be stored under a strictly anhydrous inert atmosphere (Argon or Nitrogen)[1]. The recommended storage temperature is 2–8 °C (refrigerated) to suppress any kinetically driven ring-opening polymerization or thermal decomposition[3]. It must be kept away from strong oxidizing agents, acids, and bases, which catalyze ring-opening reactions[1].

Physicochemical & Storage Properties

Table 1: Key Properties of trans-2,3-Butylene Carbonate

PropertyValue / Specification
CAS Numbers 65941-76-6 (General trans), 51260-48-1 (R,R), 51261-82-6 (S,S)
Molecular Formula C 5​ H 8​ O 3​
Molar Mass 116.12 g/mol
Recommended Storage Temp 2–8 °C (Refrigerated)
Storage Atmosphere Inert Gas (Argon or Nitrogen)
Moisture Sensitivity High (Hydrolyzes to 2,3-butanediol and CO 2​ )
Thermal Stability Stable < 150 °C; Decomposes at higher temperatures

Troubleshooting Guide

Table 2: Diagnostic Matrix for t-BC Handling

SymptomRoot CauseDiagnostic CheckResolution
Pressure buildup in sealed bottle Moisture ingress causing hydrolysis and CO 2​ evolution.Karl Fischer titration for H 2​ O (>20 ppm indicates contamination).Vent safely in a fume hood; discard if heavily degraded; improve glovebox/Schlenk technique.
Graphite anode exfoliation during cycling Isomeric impurity (presence of cis-2,3-butylene carbonate).NMR or GC-MS to verify trans/cis ratio.Use high-purity trans-isomer (>99%); avoid mixed-isomer batches.
Discoloration (yellowing) or high viscosity Oxidation, thermal degradation, or premature polymerization.Visual inspection, UV-Vis spectroscopy.Store away from light and heat; ensure absolute inert atmosphere.

Experimental Protocols

Protocol A: Anhydrous Schlenk Line Transfer of t-BC

Objective: Transfer t-BC without introducing atmospheric moisture or oxygen. Self-Validation Step: The system is validated if the manifold vacuum gauge holds steady at < 50 mTorr for 5 minutes when isolated from the pump, confirming a leak-free environment before transfer.

  • Glassware Preparation: Bake the receiving Schlenk flask at 150 °C overnight.

    • Causality: High heat drives off adsorbed surface water molecules from the borosilicate glass, which would otherwise initiate hydrolysis of t-BC upon contact.

  • Purge Cycles: Attach the hot flask to the Schlenk line. Perform three cycles of vacuum (5 mins) and Argon backfill.

    • Causality: The cyclic purging relies on Le Chatelier's principle for gas displacement, exponentially diluting atmospheric oxygen and moisture to sub-ppm levels.

  • Cannula Transfer: Insert a flame-dried cannula between the t-BC source vessel and the receiving flask. Apply a slight positive Argon pressure to the source vessel to push the liquid.

    • Causality: Positive pressure transfer avoids using a vacuum on the receiving end, which could inadvertently vaporize the t-BC or draw in atmospheric air through micro-leaks.

  • Sealing and Storage: Remove the cannula, seal the flask with a greased glass stopper, wrap with Parafilm, and store at 2–8 °C.

Protocol B: Trace Moisture Quantification via Karl Fischer (KF) Titration

Objective: Quantify H 2​ O content to ensure it is < 20 ppm for battery-grade applications. Self-Validation Step: Run a certified 1.0% H 2​ O standard before testing the sample. Recovery must be 98-102% to validate the titrant's efficacy.

  • Pre-titration of Solvent: Add anhydrous methanol to the KF vessel and titrate to an electrometric endpoint.

    • Causality: Neutralizes any ambient moisture introduced during vessel assembly, establishing an absolute zero baseline.

  • Sample Injection: Using a gas-tight syringe, extract 1.0 mL of t-BC under Argon and inject it through the KF septum.

    • Causality: A gas-tight syringe prevents ambient humidity from diffusing into the sample during the brief transit from the glovebox to the titrator.

  • Measurement: Input the sample mass and execute the titration. The iodine in the KF reagent reacts stoichiometrically (1:1) with water to provide an exact moisture readout.

Visualizations

Hydrolysis A trans-2,3-Butylene Carbonate (t-BC) C Nucleophilic Attack at Carbonyl Center A->C B H2O (Moisture) B->C D Unstable Tetrahedral Intermediate C->D E 2,3-Butanediol (Degradation Product) D->E F CO2 Gas (Pressure Buildup) D->F

Fig 1. Hydrolysis degradation pathway of trans-2,3-butylene carbonate.

Workflow Step1 1. Flask Prep Dry at 150°C Step2 2. Schlenk Line Vacuum/Argon Cycles (x3) Step1->Step2 Step3 3. Cannula Transfer Positive Ar Pressure Step2->Step3 Step4 4. Storage Seal & Store at 2-8°C Step3->Step4

Fig 2. Step-by-step Schlenk line workflow for anhydrous transfer and storage.

References

  • Impact of cis- versus trans-Configuration of Butylene Carbonate Electrolyte on Microscopic Solid Electrolyte Interphase Formation Processes in Lithium-Ion Batteries. ACS Applied Materials & Interfaces (2019). Available at: [Link]

  • Lithium-Ion Batteries (Historical Context and Electrolyte Solvents). National Academic Digital Library of Ethiopia. Available at: [Link]

  • Poly (Butylene Carbonate) – QPAC® PBC: Properties and Storage. AZoM. Available at: [Link]

Sources

Optimization

Technical Support Center: Trans-2,3-Butylene Carbonate (t-BC) Electrolyte Systems

Welcome to the Advanced Electrolyte Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers and materials scientists in diagnosing, troubleshooting, and resolving gas evolut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Electrolyte Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers and materials scientists in diagnosing, troubleshooting, and resolving gas evolution issues specific to trans-2,3-butylene carbonate (t-BC) based lithium-ion battery systems.

While t-BC is an excellent solvent that enables reversible Li⁺ intercalation into graphite (unlike its isomer, cis-butylene carbonate, which causes exfoliation)[1], improper cell design or formation protocols can lead to severe gas swelling. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to mitigate them.

Gas Evolution Diagnostic Matrix

Before altering your experimental workflow, you must identify the chemical signature of the gas causing the swelling. Use Online Electrochemical Mass Spectrometry (OEMS) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the headspace gas, then consult the table below.

Gas DetectedPrimary OriginVoltage Onset (vs Li/Li⁺)Mechanistic CausePrimary Mitigation Strategy
CO₂ Cathode / Impurities> 3.8 VReaction of t-BC with surface free lithium (Li₂CO₃/LiOH) on Ni-rich cathodes[2].Cathode washing; surface coating (e.g., Al₂O₃).
C₄H₈ (Butene) Anode0.8 V – 1.2 V1e⁻ reductive ring-opening of t-BC prior to SEI dimerization[1].Introduce sacrificial SEI additives (VC, FEC).
CO Cathode> 4.2 VDeep oxidative decomposition of the t-BC carbonate ring at high voltages.Lower upper cut-off voltage; use fluorinated co-solvents.
H₂ Electrolyte/Electrodes< 1.5 VTrace moisture (H₂O) reduction at the anode.Strict dry-room controls; Karl Fischer titration (<10 ppm).

Frequently Asked Questions & Troubleshooting

Q1: Why does t-BC allow reversible graphite cycling, but I am still seeing initial butene (C₄H₈) gas evolution at the anode?

The Causality: The geometric configuration of t-BC provides steric hindrance that prevents destructive solvent co-intercalation into the graphite layers, a failure mode common to propylene carbonate (PC) and cis-butylene carbonate (c-BC)[1]. Furthermore, t-BC has a lower energy barrier for dimerization than c-BC[3]. When t-BC reduces, it forms a radical anion intermediate. This intermediate can either undergo a ring-opening reaction (releasing C₄H₈ gas) or dimerize to form a dense, protective Li₂(BC)₂ Solid Electrolyte Interphase (SEI)[1]. The Fix: If you observe excessive C₄H₈, your formation C-rate is likely too high, kinetically favoring the ring-opening gas evolution over the slower dimerization process. You must implement a step-wise formation protocol (see Protocol B).

Q2: My t-BC cell is swelling massively during the first charge, and OEMS shows 90% CO₂. Is the t-BC oxidizing?

The Causality: While carbonates do oxidize at high voltages, massive CO₂ evolution in the first cycle is rarely bulk oxidation. Instead, it is a parasitic reaction driven by "free lithium" impurities (Li₂CO₃ and LiOH) residing on the surface of your cathode active material (especially Ni-rich NMC or NCA)[2]. These alkaline species aggressively attack the t-BC solvent molecule, catalyzing its breakdown into CO₂. The Fix: You must remove the free lithium compounds from the cathode surface prior to cell assembly using a controlled washing protocol (see Protocol A).

Q3: Should I use SEI additives like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) with t-BC?

The Causality: Yes. Relying solely on t-BC dimerization for SEI formation will always yield a baseline level of C₄H₈ gas due to the competitive ring-opening pathway. Additives like VC and FEC have higher reduction potentials (~1.2V to 1.4V vs Li/Li⁺) than t-BC. They will preferentially reduce and polymerize on the graphite surface before the anode potential drops low enough to trigger bulk t-BC reduction. The Fix: Add 1-2 wt% VC or 5 wt% FEC to your t-BC electrolyte. Validate their efficacy by checking for a distinct dQ/dV reduction peak at ~1.3V during the first lithiation.

Mechanistic & Troubleshooting Visualizations

G tBC t-BC Molecule (Electrolyte) Red 1e⁻ Reduction (< 1.0V vs Li/Li⁺) tBC->Red Inter Radical Anion Intermediate Red->Inter RingOp Ring-Opening Reaction Inter->RingOp Dimer Dimerization (Low Energy Barrier) Inter->Dimer Gas C4H8 (Butene) Gas Evolution RingOp->Gas SEI Dense SEI Film (Li2(BC)2) Dimer->SEI

Caption: Mechanistic pathway of t-BC reduction highlighting competitive gas evolution vs. stable SEI dimerization.

G Start Gas Swelling Detected in t-BC Cell OEMS Conduct OEMS / GC-MS Analysis Start->OEMS CO2 Major Gas: CO2 OEMS->CO2 C4H8 Major Gas: C4H8 / CO OEMS->C4H8 H2 Major Gas: H2 OEMS->H2 Cathode Cathode Issue: Execute Protocol A (Wash Free Li) CO2->Cathode Anode Anode Issue: Execute Protocol B (SEI Optimization) C4H8->Anode Moisture Moisture Issue: Verify Karl Fischer (<10ppm) H2->Moisture

Caption: Diagnostic workflow for identifying and mitigating gas evolution in t-BC based battery cells.

Self-Validating Experimental Protocols

Protocol A: Cathode Pre-treatment to Eliminate CO₂ Evolution

Purpose: To remove residual Li₂CO₃ and LiOH from Ni-rich cathodes, preventing catalytic t-BC breakdown[2].

  • Preparation: Weigh 100 g of the pristine Ni-rich cathode powder (e.g., NMC811).

  • Washing: Disperse the powder in 200 mL of deionized, degassed water (2:1 water-to-powder mass ratio). Stir continuously at 200 RPM for exactly 5 minutes. Critical Causality: Prolonged washing will leach structural lithium from the bulk crystal lattice, destroying capacity.

  • Filtration: Immediately vacuum-filter the suspension using a Buchner funnel.

  • Drying: Dry the filtered powder in a vacuum oven at 120°C for 12 hours to remove all surface moisture.

  • Self-Validation Step (Titration): Take a 2 g sample of the dried powder, disperse in 50 mL of DI water, and titrate with 0.1 M HCl using phenolphthalein and methyl orange indicators. Calculate the remaining free Li₂CO₃/LiOH. The protocol is successful if total free lithium is < 1500 ppm.

Protocol B: Optimized SEI Formation for t-BC Systems

Purpose: To kinetically favor t-BC dimerization and additive reduction over ring-opening C₄H₈ gas evolution[1][3].

  • Electrolyte Preparation: To your base t-BC electrolyte, add 2 wt% Vinylene Carbonate (VC).

  • Rest Period: After cell assembly, allow the cell to rest at 25°C for 12 hours. Causality: Ensures complete wetting of the porous electrodes, preventing localized high-current densities that trigger violent gas evolution.

  • Pre-Conditioning (Additive Reduction): Charge the cell at a very low rate of C/50 until the cell voltage reaches 2.8 V (for a graphite/NMC cell).

  • Self-Validation Step (dQ/dV): Export the cycling data and plot dQ/dV vs. Voltage. You must observe a sharp peak at ~2.6V - 2.8V (full cell), confirming the VC has successfully reduced to form the primary SEI.

  • t-BC Dimerization Hold: Continue charging at C/20 to 3.2 V, then hold the voltage potentiostatically for 2 hours. Causality: The low current and voltage hold provide the necessary time for the t-BC radical anions to dimerize into Li₂(BC)₂ rather than rapidly ring-opening into C₄H₈.

  • Standard Cycling: Proceed with standard C/10 formation up to the upper cut-off voltage, followed by degassing (if using pouch cells) and final sealing.

References

  • Impact of cis- versus trans-Configuration of Butylene Carbonate Electrolyte on Microscopic Solid Electrolyte Interphase Formation Processes in Lithium-Ion Batteries. ACS Applied Materials & Interfaces.[Link]

  • Exploring the redox decomposition of ethylene carbonate–propylene carbonate in Li-ion batteries. Materials Advances.[Link]

  • Investigation of the gas evolution in lithium ion batteries: Effect of free lithium compounds in cathode materials. Journal of Solid State Electrochemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

Electrochemical Stability and SEI Formation: A Comparative Guide to trans- vs. cis-2,3-Butylene Carbonate

Executive Summary In the development of advanced electrolytes for lithium-ion batteries, cyclic carbonates play a foundational role in forming the Solid Electrolyte Interphase (SEI) on graphite anodes. A fascinating para...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced electrolytes for lithium-ion batteries, cyclic carbonates play a foundational role in forming the Solid Electrolyte Interphase (SEI) on graphite anodes. A fascinating paradox in electrolyte chemistry is the divergent behavior of geometric isomers. Despite possessing identical atomic compositions and similar bulk chemical properties, trans-2,3-butylene carbonate (t-BC) and cis-2,3-butylene carbonate (c-BC) exhibit drastically different electrochemical stabilities at the electrode-electrolyte interface.

This guide provides an in-depth, objective comparison of t-BC and c-BC, dissecting the microscopic causality behind their electrochemical behaviors. While t-BC successfully forms a passivating SEI (analogous to Ethylene Carbonate, EC), c-BC triggers continuous solvent co-intercalation and catastrophic graphite exfoliation (analogous to Propylene Carbonate, PC)[1].

Mechanistic Divergence: Solvation, Diffusion, and Dimerization

To understand why these isomers perform differently, we must look beyond their initial reduction potentials and analyze the reaction kinetics of their intermediates. Both t-BC and c-BC undergo a one-electron reductive ring-opening reaction at the graphite surface to form a radical anion intermediate (LiBC)[1]. The critical divergence occurs in the subsequent steps:

  • Solvation Energy & Steric Effects: The cis-configuration of c-BC creates a geometry that strongly coordinates with the Li⁺-bound intermediate. This high solvation energy creates a bulky, sluggish solvation sheath around the radical anion[1]. Conversely, the trans-configuration of t-BC interacts weakly with the intermediate.

  • Diffusion Kinetics: Because the c-BC intermediate is heavily solvated, its diffusion constant across the electrode interface is severely restricted. The weakly solvated t-BC intermediate maintains a high diffusion rate[1].

  • Dimerization and SEI Density (The Causality): A stable SEI requires the radical intermediates to collide and dimerize, forming dense, stable alkyl carbonates (e.g., lithium butylene dicarbonate). The low diffusion rate in c-BC suppresses this dimerization probability. As a result, c-BC forms a porous, monomer-rich, and non-passivating SEI.

  • Graphite Exfoliation: Because the c-BC SEI is porous, intact c-BC-Li⁺ solvates continue to co-intercalate between the graphene layers. The subsequent subsurface reduction of these bulky complexes generates massive internal gas pressure, irreversibly exfoliating the graphite structure[2]. t-BC's dense, dimerized SEI effectively blocks solvent co-intercalation while permitting bare Li⁺ transport[1].

Quantitative Comparison Data

The following table summarizes the comparative electrochemical and physicochemical parameters dictating the stability of t-BC and c-BC electrolytes.

Parametertrans-2,3-Butylene Carbonate (t-BC)cis-2,3-Butylene Carbonate (c-BC)
Isomeric Configuration trans (Methyl groups on opposite sides)cis (Methyl groups on same side)
Intermediate Solvation Energy Low (Weak coordination)High (Strong coordination)
Intermediate Diffusion Rate FastSlow
Dimerization Probability High (Forms stable alkyl carbonates)Low (Monomeric/porous products)
SEI Film Density High (Passivating barrier)Low (Non-passivating)
Graphite Anode Compatibility Reversible Li⁺ IntercalationIrreversible Graphite Exfoliation
Commercial Analogue Ethylene Carbonate (EC)Propylene Carbonate (PC)

Experimental Protocols for Validation

To objectively validate the electrochemical stability and SEI formation mechanisms of these isomers, researchers should utilize a self-validating system combining computational modeling with empirical electrochemical testing.

Protocol A: Computational Validation (Red Moon Simulation / DFT)

This protocol isolates the microscopic thermodynamics and kinetics of the intermediates.

  • Supercell Construction: Construct molecular dynamics (MD) supercells containing Li⁺ ions and the respective solvent molecules (t-BC or c-BC) at a standard electrolyte density.

  • DFT Energy Calculations: Utilize Density Functional Theory (DFT) to calculate the reaction energies for the one-electron reductive ring-opening of a single solvent molecule.

  • Solvation & Diffusion Tracking: Run MD simulations to calculate the interaction energy (solvation energy) between the bulk solvent and the radical anion intermediate. Extract the diffusion constant ( D ) of the intermediate from its mean squared displacement over time.

  • Dimerization Probability: Track the collision frequency of intermediates to quantify the ratio of dimerized products to monomeric products.

Protocol B: Electrochemical Validation (CV and GCD)

This protocol empirically verifies the macroscopic consequences of the SEI structure.

  • Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox using a natural graphite working electrode, a lithium metal counter/reference electrode, and a Celgard separator.

  • Electrolyte Preparation: Prepare two distinct electrolyte solutions: 1.0 M LiPF₆ dissolved in pure t-BC, and 1.0 M LiPF₆ dissolved in pure c-BC.

  • Cyclic Voltammetry (CV): Sweep the voltage from Open Circuit Voltage (OCV) down to 0.01 V vs. Li/Li⁺ at a scan rate of 0.1 mV/s.

    • Expected Result: Both cells will show an initial reduction peak around 0.8 V (SEI formation). In subsequent cycles, the t-BC cell will show diminished 0.8 V peaks (indicating successful passivation), while the c-BC cell will show continuous, massive reduction currents at 0.8 V (indicating continuous exfoliation).

  • Galvanostatic Charge-Discharge (GCD): Cycle the cells at a C/10 rate.

    • Expected Result: The t-BC cell will exhibit a reversible intercalation plateau below 0.2 V. The c-BC cell will fail to reach 0.2 V, instead plateauing indefinitely around 0.8 V as the graphite physically disintegrates.

Workflow Visualization

The following diagram maps the logical causality and divergent signaling pathways from initial electrolyte reduction to the final macroscopic state of the battery anode.

G cluster_tBC trans-2,3-Butylene Carbonate (t-BC) cluster_cBC cis-2,3-Butylene Carbonate (c-BC) Start Li⁺ + Butylene Carbonate (Electrolyte Reduction) tBC t-BC Isomer Start->tBC cBC c-BC Isomer Start->cBC RadicalT Radical Anion Intermediate (Weak Solvation) tBC->RadicalT DiffT High Diffusion Rate RadicalT->DiffT DimerT Efficient Dimerization DiffT->DimerT SEIT Dense, Stable SEI Film (Reversible Li⁺ Intercalation) DimerT->SEIT RadicalC Radical Anion Intermediate (Strong Solvation) cBC->RadicalC DiffC Low Diffusion Rate RadicalC->DiffC DimerC Suppressed Dimerization DiffC->DimerC SEIC Porous, Unstable SEI (Graphite Exfoliation) DimerC->SEIC

Fig 1: Divergent electrochemical reduction and SEI formation pathways of t-BC and c-BC.

Conclusion & Formulation Recommendations

The electrochemical stability of cyclic carbonates is not dictated solely by their reduction potential, but by the solvation kinetics of their reduction intermediates .

For battery formulation scientists and drug development professionals adapting these solvents for electrochemical synthesis:

  • Prioritize trans-isomers when designing electrolytes for graphite-based systems. t-BC acts as a highly effective film-forming agent.

  • If cis-isomers are present (e.g., as impurities in mixed-isomer batches or utilized for their specific dielectric properties), the formulation must include aggressive SEI-forming additives (such as Vinylene Carbonate or Fluoroethylene Carbonate) to artificially passivate the graphite surface before c-BC can co-intercalate and destroy the electrode.

References

  • Impact of cis- versus trans-Configuration of Butylene Carbonate Electrolyte on Microscopic Solid Electrolyte Interphase Formation Processes in Lithium-Ion Batteries. ACS Applied Materials & Interfaces (2019).[Link]

  • Origin of Graphite Exfoliation: An Investigation of the Important Role of Solvent Cointercalation. Journal of The Electrochemical Society (2000).[Link]

Sources

Comparative

validating the purity of trans-2,3-butylene carbonate using GC-MS

Validating the Purity of trans-2,3-Butylene Carbonate: A Comparative Guide to GC-MS vs. Alternative Analytical Workflows As battery chemistries evolve, the demands placed on electrolyte purity have shifted from standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of trans-2,3-Butylene Carbonate: A Comparative Guide to GC-MS vs. Alternative Analytical Workflows

As battery chemistries evolve, the demands placed on electrolyte purity have shifted from standard quality control to rigorous, structural validation. Trans-2,3-butylene carbonate (trans-2,3-BC) has emerged as a critical cyclic carbonate solvent and solid-electrolyte interphase (SEI) former in high-performance lithium-ion batteries (LIBs) [1].

However, its efficacy is entirely dependent on its isomeric purity. The steric hindrance of the trans isomer prevents destructive solvent co-intercalation into graphite anodes, fostering a stable SEI. Conversely, even trace amounts of the cis isomer (cis-2,3-BC) can induce severe graphite exfoliation, leading to rapid capacity fade and catastrophic battery failure [2, 3]. Therefore, validating the purity of trans-2,3-BC—specifically quantifying trace cis impurities and unreacted precursors—is a functional necessity for drug development professionals and battery researchers alike.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical techniques and provides a self-validating, field-proven protocol for trans-2,3-BC purity analysis.

The Analytical Challenge: Why Standard Methods Fall Short

Differentiating diastereomers like cis- and trans-2,3-BC requires an analytical system capable of resolving subtle differences in physical properties while maintaining extreme sensitivity.

  • Quantitative NMR (qNMR): While qNMR is an exceptional tool for absolute quantification without the need for identical reference standards, it struggles with trace impurity detection. The limit of detection (LOD) for qNMR typically hovers around 0.1% (1000 ppm). Furthermore, in complex mixtures, the methyl proton signals of the cis and trans isomers can overlap, masking trace contaminants [4].

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for non-volatile compounds but is poorly suited for trans-2,3-BC. Cyclic carbonates lack strong UV chromophores, forcing reliance on Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD). These detectors lack both the sensitivity required for battery-grade validation (>99.9% purity) and the ability to provide structural identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS stands as the gold standard for this application. The slight differences in dipole moment and boiling point between the cis and trans isomers allow for baseline resolution on a standard capillary column. Coupled with Electron Ionization (EI), GC-MS provides definitive structural confirmation and sub-ppm sensitivity.

Quantitative Performance Comparison
Analytical ParameterGC-MS (EI-SIM/Scan)qNMR (1H/13C)HPLC (ELSD/RI)
Sensitivity (LOD) < 10 ppb ~ 1000 ppm (0.1%)~ 100 ppm
Isomer Resolution Excellent (Baseline separation)Moderate (Signal overlap possible)Poor to Moderate
Structural Identification High (Fragmentation libraries)High (Atomic connectivity)Low (Retention time only)
Quantification Method Relative Area & Internal StandardAbsolute (Internal Standard)Relative Area
Throughput ~ 15–20 mins per run~ 5–10 mins per run ~ 20–30 mins per run

Experimental Workflow & Logical Relationships

To ensure absolute trustworthiness, the analytical workflow must be designed as a self-validating system. The diagram below illustrates the logical progression from sample preparation to final purity validation.

GCMS_Workflow Sample 1. Sample Prep (Anhydrous DCM) Injection 2. GC Injection (Split 50:1, 250°C) Sample->Injection Separation 3. Capillary Separation (DB-5MS Column) Injection->Separation Ionization 4. MS Ionization (70 eV EI Source) Separation->Ionization Detection 5. SIM/Scan Detection (Trace Isomer ID) Ionization->Detection Validation 6. Purity Validation (>99.9% Target) Detection->Validation

Analytical workflow for validating trans-2,3-butylene carbonate purity via GC-MS.

Field-Proven Methodology: GC-MS Protocol for trans-2,3-BC

This protocol is engineered to provide baseline resolution of cis/trans isomers while simultaneously screening for unreacted precursors (e.g., 2,3-butanediol) and degradation products.

Step 0: System Suitability & Self-Validation
  • Action: Inject a blank (anhydrous Dichloromethane) followed by a System Suitability Test (SST) standard containing a known 50:50 mixture of cis- and trans-2,3-BC.

  • Causality: The blank ensures the inlet and column are free of carryover, self-validating the baseline. The 50:50 mixture verifies that the column chemistry and temperature ramp can achieve baseline resolution ( Rs​≥1.5 ) between the diastereomers. Without this proven resolution, quantifying a trace cis impurity under a massive trans peak is mathematically invalid.

Step 1: Sample Preparation
  • Action: Accurately weigh 10.0 mg of the trans-2,3-BC sample and dissolve it in 1.0 mL of anhydrous dichloromethane (DCM). Add 1.0 µL of undecane as an internal standard (IS).

  • Causality: DCM is highly volatile, aprotic, and expands predictably in the heated GC inlet. Unlike alcohols or water, DCM will not cause ring-opening degradation of the carbonate during injection. The internal standard corrects for micro-variations in syringe injection volume, ensuring quantitative integrity.

Step 2: GC Separation Parameters
  • Column: DB-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Inlet: 250 °C, Split ratio 50:1, Helium carrier gas at 1.2 mL/min (constant flow).

  • Oven Program: 50 °C (hold 2 min) ramp 10 °C/min to 200 °C ramp 25 °C/min to 280 °C (hold 3 min).

  • Causality: The DB-5MS stationary phase (5% diphenyl / 95% dimethyl polysiloxane) provides the exact balance of non-polar and dispersive interactions required to separate the isomers based on their slight dipole moment differences. The initial 50 °C hold focuses the DCM solvent plug, while the gentle 10 °C/min ramp ensures the closely eluting cis and trans isomers do not co-elute.

Step 3: MS Detection (EI Mode)
  • Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode: Synchronous SIM/Scan.

  • Causality: 70 eV is the universal standard for Electron Ionization, allowing the resulting mass spectra to be cross-referenced against NIST libraries for unknown impurity identification. Operating in Synchronous SIM/Scan mode is a critical self-validating choice: Selected Ion Monitoring (SIM) targets specific fragments (e.g., m/z 43, 55, and the molecular ion m/z 116) to achieve ppb-level sensitivity for the cis impurity, while the Scan mode simultaneously ensures no unexpected contaminants co-elute with the target peaks.

Data Interpretation

Upon successful execution of the protocol, the chromatogram will yield two distinct peaks for the isomers. Because the trans isomer has a slightly lower boiling point and different dipole moment than the cis isomer, it typically elutes first on a DB-5MS column.

Purity is calculated by integrating the Area Under the Curve (AUC) for the trans-2,3-BC peak relative to the total AUC of all detected organic peaks (excluding the solvent and internal standard). For battery-grade applications, the trans-2,3-BC peak must account for >99.9% of the total carbonate area, with the cis isomer strictly capped below 100 ppm to prevent localized graphite exfoliation during battery cycling.

References

  • PubChem Compound Summary for CID 10080377, Trans-2,3-Butylene carbonate. National Center for Biotechnology Information. [Link]

  • Solvent Co-Intercalation Reactions for Batteries and Beyond. Chemical Reviews (ACS Publications). [Link]

  • From Additive to Cosolvent: How Fluoroethylene Carbonate Concentrations Influence Solid–Electrolyte Interphase Properties. ACS Applied Energy Materials. [Link]

Safety & Regulatory Compliance

Safety

Trans-2,3-Butylene Carbonate: Comprehensive Operational &amp; Disposal Guide

Trans-2,3-Butylene carbonate (also known as trans-4,5-dimethyl-1,3-dioxolan-2-one) is a cyclic carbonate frequently utilized as an aprotic polar solvent, an electrolyte component in lithium-ion batteries, and a monomer i...

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Author: BenchChem Technical Support Team. Date: April 2026

Trans-2,3-Butylene carbonate (also known as trans-4,5-dimethyl-1,3-dioxolan-2-one) is a cyclic carbonate frequently utilized as an aprotic polar solvent, an electrolyte component in lithium-ion batteries, and a monomer in advanced polymer synthesis[1]. While highly valuable in research and drug development, it presents specific hazards—namely skin, eye, and respiratory irritation[2]—that necessitate rigorous operational and disposal protocols.

This guide provides step-by-step, causality-driven methodologies to ensure laboratory safety, regulatory compliance, and scientific integrity.

Physicochemical & Hazard Profile

Understanding the fundamental properties of a chemical is the first step in designing a safe operational workflow. The quantitative and hazard data below dictate the subsequent handling and disposal methodologies.

Table 1: Chemical Identification and Hazard Specifications

Property / Identifier Specification
IUPAC Name (4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one (and enantiomers)[3]
CAS Numbers 65941-76-6 (General trans), 51260-48-1 (R,R), 51261-82-6 (S,S)[1]
Chemical Formula C5H8O3[2]
Molar Mass 116.12 g/mol [4]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[2],[5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[2]

| Decomposition Products | Carbon oxides (CO, CO2), irritating aldehydes, ketones[2],[6] |

Data sourced from the[3] and the [2].

Safety & Operational Protocols

To build a self-validating safety system, researchers must understand why specific precautions are taken. Trans-2,3-Butylene carbonate is not highly toxic, but it is a potent irritant that requires targeted engineering controls and Personal Protective Equipment (PPE)[2].

Table 2: PPE & Engineering Controls with Causality

Control Measure Specification Causality / Rationale
Ventilation Chemical Fume Hood (Face velocity 80-100 fpm) Prevents the accumulation of vapors that trigger STOT SE 3 (respiratory irritation)[2].
Eye Protection Chemical safety goggles or face shield (29 CFR 1910.133) Protects against accidental splashes that cause Eye Irrit. 2A (serious eye irritation)[2].

| Hand Protection | Nitrile or butyl rubber gloves (29 CFR 1910.138) | Prevents dermal contact leading to Skin Irrit. 2. Organic carbonates can permeate thin latex[2]. |

Spill Response & Containment Methodology

In the event of an accidental release, follow this self-validating protocol to neutralize the hazard safely.

  • Evacuation & Assessment:

    • Action: Immediately clear personnel from the immediate area and assess the volume of the spill.

    • Causality: Minimizes acute inhalation exposure to irritating vapors[2].

  • Ventilation Verification:

    • Action: Ensure the fume hood or room exhaust is operating at maximum capacity.

    • Validation Check: Hold a tissue near the exhaust vent to visually confirm negative pressure is actively drawing vapors away from the breathing zone.

  • Containment & Absorption:

    • Action: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary spill pads).

    • Causality: Using inert materials prevents exothermic reactions that could occur if incompatible chemical binders (like strong bases) are mistakenly used[2].

  • Collection:

    • Action: Sweep the absorbed mixture using non-sparking tools and place it into a chemically compatible, sealable container (e.g., HDPE bucket).

  • Decontamination:

    • Action: Wash the spill surface thoroughly with soap and water[2].

    • Validation Check: Run a gloved hand over the dried surface; the absence of a slippery residue confirms complete removal of the organic ester.

Proper Disposal Procedures

Disposal must strictly adhere to environmental regulations, as improper incineration of cyclic carbonates can lead to the release of toxic decomposition products[2],[6].

G Start Waste Generation: Trans-2,3-Butylene Carbonate Segregation Chemical Segregation (Non-Halogenated Organic) Start->Segregation Compatibility Check Compatibility (Avoid Acids/Bases/Oxidizers) Segregation->Compatibility Packaging Primary Packaging (HDPE or Glass Container) Compatibility->Packaging Labeling GHS Labeling (H315, H319, H335) Packaging->Labeling Storage Temporary Storage (< 90 Days, Ventilated) Labeling->Storage Disposal Authorized Incineration (Afterburner & Scrubber) Storage->Disposal

Workflow for the segregation, packaging, and disposal of trans-2,3-butylene carbonate waste.

Step-by-Step Disposal Protocol

Step 1: Waste Segregation

  • Action: Classify trans-2,3-butylene carbonate as Non-Halogenated Organic Waste . It must be strictly segregated from strong oxidizers, acids, and bases[2].

  • Causality: Mixing cyclic carbonates with acids or bases can catalyze ring-opening polymerization or hydrolysis, potentially causing dangerous pressure buildup in sealed waste containers.

Step 2: Containerization

  • Action: Transfer waste into high-density polyethylene (HDPE) or glass carboys.

  • Validation Check: Before sealing, verify container integrity by inspecting for micro-fractures. Leave exactly 10-15% headspace to accommodate potential vapor expansion, validating the pressure equilibrium to ensure the container does not become pressurized.

Step 3: GHS Labeling

  • Action: Affix a hazardous waste label immediately upon adding the first drop of waste.

  • Causality: Proper labeling prevents accidental mixing by other lab personnel. The label must explicitly state "Trans-2,3-Butylene Carbonate", "Non-Halogenated Organic Waste", and display the GHS Exclamation Mark pictogram for irritation hazards (H315, H319, H335)[2].

Step 4: Temporary Storage

  • Action: Store the waste container in a designated, ventilated hazardous waste accumulation area. Keep away from heat sources, sparks, and direct sunlight[2].

  • Validation Check: Ensure secondary containment (spill trays) is present under the storage carboy to catch any slow leaks.

Step 5: Final Disposal (Incineration)

  • Action: Coordinate with an authorized hazardous waste disposal vendor. The mandated disposal method is incineration in a facility equipped with an afterburner and a flue gas scrubber [2].

  • Mechanistic Rationale: According to standard safety guidelines[2],[6], thermal decomposition of butylene carbonate generates carbon oxides and potentially toxic aldehydes or ketones. The afterburner ensures complete combustion of these volatile organic compounds (VOCs), while the flue gas scrubber neutralizes any trace acidic byproducts before atmospheric release.

References

  • PubChem Compound Summary for CID 10080377, Trans-2,3-Butylene carbonate Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • trans-2,3-Butylene carbonate Source: Wikipedia URL:[Link]

Sources

Handling

Personal protective equipment for handling Trans-2,3-Butylene carbonate

Comprehensive Safety and Handling Guide: Trans-2,3-Butylene Carbonate As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. True laboratory safety is built on underst...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: Trans-2,3-Butylene Carbonate

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. True laboratory safety is built on understanding the causality behind chemical behaviors and implementing self-validating protocols. This guide provides the mechanistic reasoning and step-by-step logistical frameworks required for the safe handling, emergency response, and disposal of Trans-2,3-Butylene carbonate.

Introduction & Chemical Profile

Trans-2,3-Butylene carbonate (CAS: 65941-76-6) is a cyclic carbonate widely utilized as an aprotic polar solvent and a highly specialized intermediate in lithium-ion battery electrolyte formulations[1]. Operating with this compound requires precise logistical planning due to its unique physical properties. With a melting point of 37–38 °C[2], the chemical exists on the threshold between a solid and a liquid in standard laboratory environments. Furthermore, it is highly moisture-sensitive; exposure to ambient humidity compromises its purity and can lead to the generation of irritating byproducts[3].

Hazard Identification & Mechanistic Risk Assessment

Understanding the causality behind a chemical's hazards is critical for effective risk mitigation. According to its Safety Data Sheet (SDS), Trans-2,3-Butylene carbonate is classified under the Globally Harmonized System (GHS) with the following hazards[3]:

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The cyclic carbonate structure can interact with the moisture present in mucous membranes and sweat, causing localized defatting and irritation of the skin[3].

  • H335 (Respiratory Irritation): Vapor or dust inhalation directly irritates the respiratory tract, necessitating strict engineering controls[3].

  • Thermal Decomposition Hazards: If exposed to high heat or fire, the compound decomposes to release toxic carbon monoxide, carbon dioxide, butylene oxide, and irritating aldehydes (such as formaldehyde)[4].

Quantitative Safety & Physicochemical Summary

To facilitate rapid risk assessment, the following table summarizes the critical quantitative data that dictate our PPE and handling strategies:

Property / HazardValue / ClassificationOperational Implication
Melting Point 37–38 °C[2]Material can transition between solid and liquid in warm labs; requires versatile handling tools (spatulas vs. syringes).
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3]Mandates chemical splash goggles, FR lab coat, and strict fume hood use.
Glove Breakthrough >480 minutes (Butyl rubber)[5]Butyl rubber is the primary choice for prolonged handling of cyclic carbonates.
Decomposition CO, CO₂, Butylene oxide, Formaldehyde[4]Requires incineration with an afterburner and flue gas scrubber for disposal[3].

Required Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on chemical permeation data. Cyclic carbonates are known to permeate standard thin latex rapidly; therefore, specialized elastomers are required[6].

  • Hand Protection: Use Butyl rubber gloves as the primary barrier for prolonged contact, as they provide superior chemical resistance against cyclic carbonates (breakthrough time >480 minutes)[5]. Heavy-duty Nitrile gloves are acceptable for short-term splash protection but must be changed immediately upon contact[6].

  • Eye Protection: Wear tightly sealed chemical splash goggles . This prevents vapor intrusion and liquid splashes from reaching the ocular mucosa, directly addressing the H319 hazard[3].

  • Body Protection: A Flame-retardant (FR) lab coat and closed-toe, non-porous shoes are required to protect against accidental spills and minimize static discharge potential.

  • Respiratory Protection: Routine handling must occur in a certified fume hood. A NIOSH-approved respirator with organic vapor/particulate cartridges (OV/P100) is reserved strictly for emergency spill response or ventilation failure.

Standard Operating Procedure (SOP) for Handling

Protocol Validation: Before initiating this workflow, verify that the fume hood calibration is current and the face velocity is between 80–120 FPM using a digital velometer. Inspect all gloves for micro-tears using the air-inflation method.

  • Step 1: Environmental Preparation: Clear the fume hood of all incompatible materials. Strictly isolate the work area from strong oxidizing agents, strong acids, and bases[3].

  • Step 2: Inert Atmosphere Setup: Because Trans-2,3-Butylene carbonate is moisture-sensitive, purge the reaction vessel and handling area with an inert gas (Argon or Nitrogen) to prevent hydrolysis[3].

  • Step 3: Physical State Management:

    • If Solid (Ambient Temp < 37 °C): Use a clean, oven-dried stainless steel or PTFE spatula to transfer the crystalline solid. Work slowly to avoid generating airborne dust.

    • If Liquid (Ambient Temp > 38 °C or pre-warmed): Use a glass syringe or a positive-displacement pipette. Do not use standard air-displacement pipettes, as the vapor pressure and viscosity fluctuations can cause volumetric inaccuracies.

  • Step 4: Post-Handling: Flush the primary chemical container with Argon before sealing it tightly. Store the container in a dry, cool, well-ventilated area away from light and moisture[3].

Emergency Response & Spill Protocol

In the event of a breach in containment, execute the following self-validating response loop:

  • Step 1: Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Maximize the fume hood exhaust and ensure room ventilation is active to disperse respiratory irritants[3].

  • Step 2: PPE Upgrade: Responders must don heavy-duty butyl rubber gloves, a face shield over splash goggles, and, if the spill is outside a hood, a half-face respirator with organic vapor cartridges[5].

  • Step 3: Containment & Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Crucial Note: Do not use combustible materials like paper towels, as they may exacerbate hazards if the material degrades.

  • Step 4: Collection: Sweep the absorbed mixture using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container.

  • Step 5: Surface Decontamination: Wash the spill area thoroughly with soap and water to remove residual organic residue, then dry completely.

Waste Disposal & Logistics

Improper disposal of cyclic carbonates can lead to severe environmental and facility damage.

  • Step 1: Segregation: Do not mix Trans-2,3-Butylene carbonate waste with strong oxidizers or aqueous waste streams. Collect in a clearly labeled, compatible waste jug.

  • Step 2: Disposal Mechanism: The chemical must be transferred to an authorized, permitted hazardous waste facility. It must be destroyed in an incinerator equipped with an afterburner and a flue gas scrubber[3]. The scrubber is mechanistically necessary to neutralize the toxic butylene oxide and formaldehyde fumes generated during combustion[4].

Operational Workflow Diagram

G N1 Pre-Operation: Verify SDS & Fume Hood N2 PPE Donning: Butyl/Nitrile Gloves & Goggles N1->N2 N3 Handling: Manipulate under Argon/N2 N2->N3 N4 Spill Occurs? N3->N4 N5 Emergency Response: Evacuate, Ventilate, Absorb N4->N5 Yes N6 Routine Disposal: Incinerator with Gas Scrubber N4->N6 No

Operational workflow and emergency decision matrix for handling Trans-2,3-Butylene carbonate.

References

  • [3] Title: trans-2,3-Butylene carbonate Safety Data Sheet | Source: synquestlabs.com | URL: 3

  • [1] Title: trans-2,3-Butylene carbonate - Wikipedia | Source: wikipedia.org | URL: 1

  • [2] Title: trans-2,3-Butylene carbonate - ChemBK | Source: chembk.com | URL: 2

  • [4] Title: Poly (Butylene Carbonate) – QPAC® PBC Safety Data Sheet | Source: azom.com | URL: 4

  • [6] Title: Safety Data Sheet Propylene Carbonate Revision 5 | Source: redox.com | URL: 6

  • Title: PROPYLENE CARBONATE Handling Procedures | Source: sdfine.com | URL: Link

  • [5] Title: Guidance for Selection of Personal Protective Equipment | Source: americanchemistry.com | URL: 5

Sources

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